1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-5-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLPBXVLOYFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708347 | |
| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-69-3 | |
| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Substituted Bromofluoronitrobenzenes
A Note on Chemical Identification:
A precise Chemical Abstracts Service (CAS) number for "1-Bromo-5-fluoro-4-methyl-2-nitrobenzene" could not be definitively established from available public data. The IUPAC naming conventions for substituted benzenes can lead to similar names for different isomers, each with a unique CAS number and distinct chemical properties.
For the purpose of this technical guide, we will focus on a closely related and well-documented isomer: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene , which has the assigned CAS number 64695-96-1 . It is crucial for researchers to verify the specific isomer and CAS number relevant to their work.
This guide provides a comprehensive overview of the available technical data for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
| Property | Value | Reference |
| CAS Number | 64695-96-1 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Code | 1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| InChI Key | RYWJXYWJUJFEMD-UHFFFAOYSA-N | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis and Experimental Protocols
Substituted nitrotoluenes are valuable intermediates in organic synthesis. The following protocol details the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene from 2-Bromo-4-fluorotoluene.
Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Starting Material: 2-Bromo-4-fluorotoluene
Reagents:
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) and 50 ml of 98% concentrated sulfuric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add potassium nitrate (3.5 g, 34.6 mmol) in portions while maintaining the temperature.
-
Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, pour the reaction mixture into a large volume of ice water.
-
Extract the product using ethyl acetate.[1]
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.[1]
Yield: 3.4 g (54.3%)[1]
Safety and Hazard Information
It is essential to handle this compound with appropriate safety precautions. The following table outlines the GHS hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Pictogram: GHS07
Applications in Research and Development
Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. While specific applications for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene are not extensively detailed in the public literature, its structure suggests its utility as an intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, and nitro groups offers multiple reaction sites for further chemical modifications, making it a versatile precursor for developing novel pharmaceutical agents and other functional materials.[2][3]
Visualized Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
References
- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS Number: 1345471-69-3). This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel fungicides.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂. Its chemical structure incorporates a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring.
| Property | Value | Source |
| CAS Number | 1345471-69-3 | [][2] |
| Molecular Formula | C₇H₅BrFNO₂ | |
| Molecular Weight | 234.02 g/mol | |
| IUPAC Name | This compound | [] |
| Boiling Point | 253.6 ± 35.0 °C at 760 mmHg | |
| Melting Point | Not Available | |
| Physical Form | Solid-Liquid Mixture | |
| Purity | 97% |
Spectroscopic and Analytical Data
Experimental Protocols
A key application of this compound is as a reactant in the synthesis of more complex molecules. A patent for a novel fungicide describes a procedure for the synthesis of 1-bromo-5-(2-fluorophenoxy)-4-methyl-2-nitro-benzene using this compound as a starting material.[3] Another patent details a similar synthetic step.[4]
Synthesis of 1-bromo-5-(2-fluorophenoxy)-4-methyl-2-nitro-benzene [3]
-
Reactants:
-
This compound (3 g, 12.8 mmol, 1 equivalent)
-
2-fluorophenol (1.44 g, 12.8 mmol, 1 equivalent)
-
Potassium carbonate (3.53 g, 25.6 mmol, 2 equivalents)
-
Dimethylformamide (DMF) (40 mL total)
-
-
Procedure:
-
A solution of 2-fluorophenol in DMF (10 mL) is added dropwise to a stirred suspension of this compound and potassium carbonate in DMF (30 mL).
-
The resulting mixture is stirred at room temperature for 5 hours.
-
After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (ethyl acetate/c-hexane) to yield the final product.
-
Caption: Experimental workflow for the synthesis of a fungicide precursor.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard information is provided by suppliers.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Biological Activity and Applications
While there is no specific information available regarding the direct biological activity or involvement in signaling pathways of this compound itself, its use as a key intermediate in the synthesis of novel fungicides indicates its importance in the development of agrochemicals.[3][4] The resulting phenoxyphenylamidine compounds have been shown to possess fungicidal properties.[3]
Logical Relationships in Synthesis
The synthesis of advanced chemical entities often follows a logical progression from simpler building blocks. In this context, this compound serves as a foundational scaffold upon which further chemical complexity is built.
Caption: Role of the title compound as a key synthetic intermediate.
References
An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Due to the limited availability of specific experimental data for this exact isomer, this document also presents a comparative analysis of its closely related and more extensively documented isomers. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Molecular Structure
The molecular structure of this compound is depicted below. The systematic IUPAC name indicates a benzene ring substituted with a bromine atom at position 1, a nitro group at position 2, a methyl group at position 4, and a fluorine atom at position 5.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Comparative Analysis of Isomers
| Property | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene |
| CAS Number | 170098-98-3[1][2][3] | 208165-95-1[4] | 64695-96-1[5] |
| Molecular Formula | C₇H₅BrFNO₂[1] | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [1] | 234.02 g/mol | 234.02 g/mol |
| IUPAC Name | 1-bromo-4-fluoro-2-methyl-5-nitrobenzene[1] | 1-bromo-4-fluoro-5-methyl-2-nitrobenzene | 1-bromo-5-fluoro-2-methyl-4-nitrobenzene |
| Synonyms | 2-Bromo-5-fluoro-4-nitrotoluene[1] | 5-Bromo-2-fluoro-4-nitrotoluene[4] | Not specified |
| Computed XLogP3 | 2.9[1] | 2.9[4] | Not specified |
| Physical Form | Not specified | Not specified | Solid[5] |
| Purity | 95%[2] | Not specified | 95%[5] |
Isomeric Relationship Diagram
The following diagram illustrates the structural relationship between the requested compound and its isomers for which data has been presented. Understanding these isomeric differences is crucial for interpreting experimental results and designing synthetic pathways.
Caption: Relationship between the requested compound and its documented isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a representative synthesis for a closely related isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene , is provided below. This protocol can serve as a starting point for the development of a synthetic route to the target molecule.
Synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene from 2-Bromo-4-fluorotoluene [6]
-
Materials and Equipment:
-
2-Bromo-4-fluorotoluene (starting material)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
100 ml three-necked flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether (eluent)
-
-
Procedure:
-
To a 100 ml three-necked flask, add 5.0 g (26.5 mmol, 1.0 equiv) of 2-Bromo-4-fluorotoluene and 50 ml of 98% concentrated sulfuric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
While maintaining the temperature, add 3.5 g (34.6 mmol, 1.3 equiv) of potassium nitrate in portions.
-
Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, pour the reaction mixture into a large volume of ice water.
-
Extract the product using ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.
-
-
Results:
-
The reported yield of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene is 3.4 g (54.3%).[6]
-
Safety and Handling
Safety information for this compound is not specifically available. The following data is compiled from the safety data sheets of its isomers and should be considered as a guideline for handling this class of compounds.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed[1] | GHS07[5] |
| H312 | Harmful in contact with skin[1] | GHS07[5] |
| H315 | Causes skin irritation[1] | GHS07[5] |
| H319 | Causes serious eye irritation[1] | GHS07[5] |
| H332 | Harmful if inhaled[1] | GHS07[5] |
| H335 | May cause respiratory irritation[1][5] | GHS07[5] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.
Conclusion
While this compound is a structurally defined molecule, its specific experimental characterization is not widely reported in public literature. This guide provides a comprehensive overview of its predicted structure and offers a comparative analysis of its more readily available isomers. The provided synthetic protocol for a related compound serves as a practical starting point for researchers aiming to synthesize and study this molecule. As with any chemical research, proper safety precautions are paramount, and the hazard information provided for related isomers should be strictly followed. This document aims to empower researchers and drug development professionals with the foundational knowledge required to explore the potential of this and related compounds in their work.
References
- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-Fluoro-2-Methyl-5-Nitrobenzene 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
- 3. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 4. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.com]
- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectral Analysis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, publicly available experimental spectral data specifically for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS 64695-96-1) is not available. This guide provides a summary of spectral data for closely related isomers and outlines general experimental protocols for the synthesis and characterization of such compounds. The presented data should be used as a reference for predicting the spectral characteristics of the target compound.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its chemical structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, suggests a complex substitution pattern that would be reflected in its spectral data. Understanding the spectral characteristics of this and related molecules is crucial for their identification, purification, and the elucidation of their roles in chemical reactions. This document provides a compilation of available spectral data for isomeric compounds and details generalized experimental methodologies for their analysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its isomers.
| Property | This compound | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene |
| CAS Number | 64695-96-1 | 170098-98-3 | 208165-95-1 |
| Molecular Formula | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol | 234.02 g/mol [1] | 234.02 g/mol [2] |
| InChIKey | RYWJXYWJUJFEMD-UHFFFAOYSA-N | VMXDJIHJOUZBAW-UHFFFAOYSA-N[1] | GQKJGQRSKKRVSO-UHFFFAOYSA-N[2] |
| Physical Form | Solid | Not specified | Not specified |
Spectral Data of Related Isomers
Due to the lack of specific data for this compound, this section presents spectral data for closely related isomers to provide a basis for spectral prediction.
NMR Spectral Data
The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the substitution pattern of the aromatic ring.
Table 1: Representative ¹H NMR Spectral Data of a Related Isomer
| Compound | Solvent | Chemical Shift (ppm) |
| 1-Bromo-4-fluoro-2-nitrobenzene | Not specified | 7.0-8.5 (aromatic protons) |
Table 2: Representative ¹³C NMR Spectral Data of a Related Isomer
| Compound | Solvent | Chemical Shift (ppm) |
| 1-Bromo-4-fluoro-2-nitrobenzene | Not specified | Aromatic carbons are expected in the 110-160 ppm range. |
Infrared (IR) Spectral Data
IR spectroscopy is useful for identifying characteristic functional groups.
Table 3: Key IR Absorption Bands for a Related Isomer
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1-Bromo-4-fluoro-2-nitrobenzene | C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1585 and 1500-1400[3] | |
| C-NO₂ (asymmetric stretch) | 1550-1500 | |
| C-NO₂ (symmetric stretch) | 1355-1315 | |
| C-F stretch | 1250-1020 | |
| C-Br stretch | 680-515 | |
| C-H out-of-plane bend | 900-675[3] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| Electron Ionization (EI) | 233/235 | Molecular ion peak (M⁺) showing isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 187/189 | [M-NO₂]⁺ | |
| 158/160 | [M-NO₂-F]⁺ or [M-NO₂-H-HF]⁺ | |
| 108 | [M-NO₂-Br]⁺ |
Note: This data is predicted based on the structure and common fragmentation patterns of related compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of compounds similar to this compound.
Synthesis Protocol: Nitration of a Halotoluene Derivative
This protocol is a general procedure for the nitration of an aromatic ring.
-
Preparation of the Nitrating Mixture: To a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.[4]
-
Nitration Reaction: Dissolve the starting halotoluene derivative in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Slowly add the pre-cooled nitrating mixture to the solution of the halotoluene derivative while maintaining a low temperature (typically 0-5°C).[4]
-
Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, pour the reaction mixture over crushed ice.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Spectral Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[5]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7][8]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[9]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[10]
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[10][11]
-
Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted nitrobenzene compound.
Caption: General workflow for synthesis and spectral characterization.
Conclusion
While direct experimental spectral data for this compound remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be inferred from the data of its isomers and the application of established spectroscopic principles for substituted aromatic compounds. The provided general experimental protocols serve as a foundational guide for researchers aiming to synthesize and characterize this and similar molecules. Further empirical studies are necessary to definitively establish the spectral signature of this compound.
References
- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr pellet method: Significance and symbolism [wisdomlib.org]
- 8. Why Kbr Pellets Are Used To Prepare Solid Samples In Ftir? Achieve Clear, Reliable Solid Analysis - Kintek Solution [kindle-tech.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-bromo-5-fluoro-4-methyl-2-nitrobenzene. The information presented is based on established principles of NMR spectroscopy, including the analysis of chemical shifts, coupling constants, and the influence of various substituents on the benzene ring. While this specific compound is not widely documented in common chemical databases, this guide constructs a theoretical spectrum based on its IUPAC name.
Predicted ¹H NMR Data
The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the aromatic ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.2 | d | ⁴J(H,F) ≈ 2-3 Hz |
| H-6 | 7.2 - 7.6 | d | ³J(H,F) ≈ 6-10 Hz |
| -CH₃ | 2.3 - 2.5 | s |
Analysis of Substituent Effects on the Aromatic Protons
The chemical shifts of the aromatic protons are influenced by the electronic properties of the substituents attached to the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield. The bromine (-Br) and fluorine (-F) atoms are electronegative and also exhibit a deshielding effect. In contrast, the methyl group (-CH₃) is a weak electron-donating group, causing a slight shielding effect and shifting proton signals upfield.
The logical relationship of these substituent effects on the chemical shifts of the aromatic protons is illustrated in the diagram below.
Caption: Substituent effects on proton chemical shifts.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the ¹H frequency to maximize sensitivity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 90° pulse angle to excite the protons.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative signal integration (typically 1-5 seconds).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The Free Induction Decay (FID) signal is then recorded.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase-correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
The workflow for acquiring and processing the ¹H NMR data is depicted in the following diagram.
Caption: ¹H NMR experimental workflow.
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene are summarized below. These values are estimated by considering the additive effects of the bromo, fluoro, methyl, and nitro substituents on the benzene ring. The analysis of related compounds such as 1-bromo-2-nitrobenzene, 1-bromo-4-fluoro-2-nitrobenzene, 4-fluoronitrobenzene, 1-bromo-4-fluorobenzene, and 2-bromo-4-fluorotoluene informs these predictions.
Table 1: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1-Br | 115 - 125 | The heavy atom effect of bromine and the ortho-nitro group's electron-withdrawing nature influence this shift. |
| C2-NO₂ | 148 - 152 | The strong electron-withdrawing nitro group significantly deshields the attached carbon. |
| C3-H | 125 - 130 | Influenced by the meta-bromo and ortho-nitro and methyl groups. |
| C4-CH₃ | 138 - 142 | The methyl group itself and the ortho-fluoro and meta-nitro groups determine this chemical shift. |
| C5-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | The high electronegativity of fluorine causes a significant downfield shift and a large one-bond coupling constant. |
| C6-H | 118 - 122 (d, JCF ≈ 20-25 Hz) | Shielded by the para-methyl group and influenced by the ortho-bromo and meta-fluoro groups, with coupling to fluorine. |
| -CH₃ | 15 - 20 | Typical chemical shift for an aromatic methyl group. |
Note: (d) denotes a doublet due to fluorine-carbon coupling. The predicted coupling constants (J) are estimates.
Experimental Protocol for ¹³C NMR Analysis
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a solid aromatic compound like this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent is recommended. A higher concentration is necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
-
Procedure:
-
Accurately weigh the solid sample into a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent.
-
Gently agitate or vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which ensures high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate signal decay.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for protonated carbons. For quantitative analysis or to observe quaternary carbons more effectively, a longer delay (e.g., 5-10 seconds or more) may be necessary.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.
-
2.3. Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of the peaks. Integration is generally not performed in standard ¹³C NMR spectra unless specific quantitative methods are employed.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.
Caption: Logical workflow for ¹³C NMR analysis.
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures. The information herein is intended to serve as a predictive reference for researchers working with this or structurally similar molecules.
Molecular Structure and Properties
-
IUPAC Name: this compound
The key structural features influencing the mass spectrum are the aromatic ring, and the bromo, fluoro, methyl, and nitro substituents. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, is expected to produce characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.[3]
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions in the 70 eV electron ionization mass spectrum of this compound. The m/z values are calculated for the ⁷⁹Br isotope, with the corresponding ⁸¹Br isotope peak expected at M+2.
| m/z (for ⁷⁹Br) | Proposed Ion Formula | Proposed Ion Structure | Description of Fragmentation |
| 233 | [C₇H₅⁷⁹BrFNO₂]⁺• | Molecular Ion (M⁺•) | Ionization of the parent molecule. |
| 235 | [C₇H₅⁸¹BrFNO₂]⁺• | Isotopic Molecular Ion | Molecular ion containing the ⁸¹Br isotope. |
| 187 | [C₇H₅⁷⁹BrFO]⁺• | [M - NO₂]⁺• | Loss of a nitro radical (•NO₂). |
| 157 | [C₇H₅⁷⁹BrF]⁺• | [M - NO₂ - NO]⁺• | Subsequent loss of a nitroso radical (•NO). |
| 154 | [C₇H₅FNO₂]⁺ | [M - Br]⁺ | Loss of a bromine radical (•Br). |
| 108 | [C₆H₅FNO]⁺ | [M - Br - CO]⁺ | Loss of carbon monoxide from the [M - Br]⁺ ion. |
| 75 | [C₅H₂F]⁺ | Fragment Ion | Fragmentation of the aromatic ring. |
Proposed Fragmentation Pathway
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[4][5] The proposed fragmentation pathway for this compound begins with the formation of the molecular ion radical, [M]⁺•. The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses.
Key fragmentation steps are predicted to be:
-
Loss of the Nitro Group: A common and favorable fragmentation for nitroaromatic compounds is the cleavage of the C-N bond to lose a nitro radical (•NO₂), which has a mass of 46 Da.[6] This would result in a significant peak at m/z 187 (for ⁷⁹Br).
-
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to an ion at m/z 154.
-
Sequential Losses: Following the initial loss of •NO₂, the resulting ion may undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule (28 Da) after rearrangement.[7]
-
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller characteristic ions.
The logical flow of this proposed fragmentation is visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
The acquisition of a mass spectrum for a solid, thermally stable organic compound like this compound would typically follow this experimental protocol.
a. Sample Preparation and Introduction:
-
A small quantity (typically < 1 mg) of the crystalline solid sample is placed in a capillary tube.
-
The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.[4]
-
The probe is gradually heated to volatilize the sample directly into the ionization chamber.
b. Ionization:
-
Ionization Method: Electron Ionization (EI).[5]
-
Electron Energy: The standard electron energy of 70 electron volts (eV) is used to bombard the gaseous sample molecules. This energy level is sufficient to cause ionization and reproducible fragmentation patterns, allowing for comparison with spectral libraries.[5][8]
-
Source Temperature: Maintained at approximately 200-250 °C to ensure the sample remains in the gas phase without thermal decomposition.
c. Mass Analysis:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Ion Acceleration: The positively charged ions generated in the source are accelerated by an electric potential into the mass analyzer.
-
Separation: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion.
d. Data Acquisition:
-
The instrument scans a predefined mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
References
- 1. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. as.uky.edu [as.uky.edu]
FT-IR Spectroscopy of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Due to the absence of published experimental spectra for this specific compound, this document presents a predicted FT-IR peak assignment based on the characteristic vibrational frequencies of its constituent functional groups. A detailed, standardized experimental protocol for obtaining the FT-IR spectrum of a solid sample is also provided.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its substituted benzene ring and its various functional groups. The predicted peak assignments, based on established correlation tables, are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 2975-2950 | Medium to Weak | Asymmetric C-H Stretch | Methyl (-CH₃) |
| 2885-2865 | Medium to Weak | Symmetric C-H Stretch | Methyl (-CH₃) |
| 1600-1585 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| 1500-1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1470-1430 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |
| 1385-1365 | Medium | Symmetric C-H Bend (Umbrella Mode) | Methyl (-CH₃) |
| 1360-1290 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |
| 1280-1200 | Strong | C-F Stretch | Aryl-Fluorine |
| 1100-1000 | Strong | C-Br Stretch | Aryl-Bromine |
| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Molecular Structure and Key Functional Groups
The chemical structure of this compound, with its key functional groups highlighted, is crucial for the interpretation of its FT-IR spectrum.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
This protocol outlines the steps for preparing a solid sample of this compound for analysis by FT-IR spectroscopy using the potassium bromide (KBr) pellet technique.[1][2][3][4] This method is widely used for obtaining high-quality spectra of solid organic compounds.[1]
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
-
Oven
-
Desiccator
Procedure:
-
Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[1] Store the dried KBr in a desiccator until use.
-
Sample and KBr Mixture: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[5] The typical sample-to-KBr ratio is about 1:100.[2]
-
Grinding: Transfer the weighed sample and KBr to an agate mortar.[2] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][4] This step is critical to reduce particle size and minimize light scattering.[1]
-
Pellet Formation:
-
Place the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[1]
-
-
Background Spectrum: Prepare a "blank" pellet containing only the dried KBr from the same batch.[1] Run a background spectrum with this blank pellet. This allows the FT-IR software to subtract any absorptions from the KBr itself, as well as atmospheric CO₂ and water vapor.[1]
-
Sample Analysis:
-
Carefully remove the sample pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent (e.g., acetone) and ensure they are dry before storing.
FT-IR Analysis Workflow
The process of analyzing a solid organic compound using FT-IR spectroscopy follows a logical sequence from sample preparation to final spectral interpretation.
Interpretation of Key Spectral Features
-
Aromatic C-H and C=C Vibrations: The presence of the benzene ring is confirmed by the C-H stretching vibrations typically found between 3100-3000 cm⁻¹ and the characteristic C=C in-ring stretching absorptions in the 1600-1400 cm⁻¹ region.[6][7][8] Strong absorptions in the 900-675 cm⁻¹ range due to C-H out-of-plane bending are also indicative of the aromatic structure and its substitution pattern.[6][8]
-
Nitro Group (NO₂) Vibrations: The nitro group is one of the most readily identifiable functional groups in an IR spectrum. It exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ range and a symmetric stretch between 1360-1290 cm⁻¹.[6][9][10][11] The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
Halogen-Carbon Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch gives rise to a strong absorption, typically in the 1280-1200 cm⁻¹ range for an aryl fluoride. The C-Br stretch is found at lower wavenumbers, generally in the 1100-1000 cm⁻¹ region, and is also a strong band.
-
Methyl Group (-CH₃) Vibrations: The methyl group attached to the aromatic ring will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretches are expected just below 3000 cm⁻¹. Additionally, characteristic bending (scissoring and umbrella) modes appear in the 1470-1430 cm⁻¹ and 1385-1365 cm⁻¹ regions, respectively.
This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound and a robust protocol for its experimental analysis. For definitive identification, comparison with a reference spectrum of a certified standard is recommended.
References
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Solubility Landscape of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. For a compound like 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, which serves as a potential intermediate in the synthesis of pharmacologically active molecules, understanding its solubility profile is paramount. Poor solubility can lead to challenges in formulation, inaccurate in-vitro assay results, and compromised bioavailability.
Nitroaromatic compounds, such as nitrobenzene, are generally soluble in a range of organic solvents including ethanol, ether, and benzene, while exhibiting low solubility in water.[1][2] The solubility of substituted nitrobenzenes is influenced by the nature and position of the substituents on the benzene ring.
Quantitative Solubility Data
The following table is a template illustrating how experimentally determined solubility data for this compound should be presented. The values provided are hypothetical and serve as a guide for data representation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Methanol | 25 | Hypothetical Value | Shake-Flask |
| Ethanol | 25 | Hypothetical Value | Shake-Flask |
| Acetone | 25 | Hypothetical Value | Shake-Flask |
| Ethyl Acetate | 25 | Hypothetical Value | Shake-Flask |
| Dichloromethane | 25 | Hypothetical Value | Shake-Flask |
| Toluene | 25 | Hypothetical Value | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Hypothetical Value | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Shake-Flask |
| Acetonitrile | 25 | Hypothetical Value | Shake-Flask |
| Hexane | 25 | Hypothetical Value | Shake-Flask |
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample, and then back-calculate the solubility in the original saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
References
Reactivity profile of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a poly-functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a bromine atom, a fluorine atom, and a methyl group, imparts a distinct reactivity profile. The interplay of electron-withdrawing and electron-donating groups on the benzene ring allows for a range of regioselective transformations. This makes the molecule a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
This guide provides a comprehensive overview of the reactivity of this compound, focusing on its most significant chemical transformations. It includes detailed experimental protocols for key reactions, quantitative data, and visualizations to aid in the practical application of this compound in research and development settings.
Physicochemical and Safety Data
A summary of the key identifiers and computed physical properties for a closely related isomer, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, is provided below. These properties are expected to be similar for the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Exact Mass | 232.94877 Da | [3] |
| CAS Number | 170098-98-3 (for isomer) | [3] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 |[3] |
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data corresponds to the isomer 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[3]
Synthesis Pathway
The synthesis of polysubstituted nitrobenzenes typically involves the nitration of a suitable precursor.[4][5] For this compound, a plausible synthetic route starts with the nitration of 1-bromo-5-fluoro-4-methylbenzene.
Caption: Proposed synthetic route via electrophilic nitration.
Reactivity Profile
The reactivity of this compound is governed by its functional groups. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, while the nitro group itself can be readily reduced to an amine.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions.[6][7] These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of various aryl, alkyl, or amino groups. The Suzuki-Miyaura coupling is a prominent example, reacting the aryl bromide with a boronic acid.[8][9]
The general reactivity order for halogens in these couplings is I > Br > Cl >> F, making the C-Br bond at the C1 position the exclusive site of reaction under typical conditions.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, a crucial transformation for introducing a basic nitrogen center, often required in pharmacophores.[10] A variety of reagents can accomplish this transformation, with catalytic hydrogenation being a common and clean method.[11][12]
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | H₂ gas, RT-50°C | Highly efficient; may cause de-bromination at higher temperatures/pressures.[12] |
| H₂, Raney Ni | H₂ gas, RT-50°C | Often preferred to avoid dehalogenation of aryl bromides.[12] |
| Fe, HCl/NH₄Cl | Acidic or neutral aqueous solution | Classic, cost-effective method (Béchamp reduction).[10] |
| SnCl₂, HCl | Acidic solution | Mild method, tolerant of many other functional groups.[11] |
| Sodium Sulfide (Na₂S) | Aqueous/alcoholic solution | Can be selective for one nitro group in dinitro compounds; generally doesn't reduce aliphatic nitro groups.[12] |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at C2 activates the ortho (C1-Br) and para (C5-F) positions to nucleophilic attack.[6] In SNAr reactions, fluoride is typically a much better leaving group than bromide. Therefore, nucleophilic attack is expected to occur preferentially at the C5 position, displacing the fluorine atom.[1] This allows for the selective introduction of O-, N-, and S-based nucleophiles.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
General Workflow
Most synthetic transformations follow a standard workflow from setup to analysis.
Caption: A typical workflow for organic synthesis experiments.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with phenylboronic acid.[13]
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Nitro Group Reduction using SnCl₂
This protocol provides a method for the reduction of the nitro group to an amine.[11]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product, which can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a highly functionalized building block with three distinct points of reactivity. The bromine atom allows for versatile carbon-carbon and carbon-heteroatom bond formation via palladium catalysis. The nitro group activates the ring for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, and can be easily converted into a synthetically valuable amine. This well-defined, regioselective reactivity makes it an important intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.
References
- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 3. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing effects in the polysubstituted aromatic compound, 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. The interplay between the strong electron-withdrawing nitro group and the halogen substituents, alongside the influence of the methyl group, significantly modulates the electron density distribution and chemical reactivity of the benzene ring. This document details the synthesis, spectroscopic characteristics, and predicted reactivity of the title compound, with a focus on the underlying principles of its electronic properties. All quantitative data is presented in structured tables, and key concepts are visualized using diagrams generated with Graphviz.
Introduction
This compound is a substituted nitrobenzene derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The arrangement of its substituents—a strongly deactivating nitro group, two halogen atoms (bromine and fluorine) with dual electronic effects, and an activating methyl group—creates a unique electronic environment on the aromatic ring. Understanding the cumulative electron-withdrawing effects is crucial for predicting the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, which are facilitated by the presence of strong electron-withdrawing groups.[2][3][4]
Analysis of Substituent Effects
The electronic properties of this compound are determined by the inductive and resonance effects of each substituent, as well as steric considerations.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[5][6][7][8] It significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.[2][6] The nitro group directs incoming electrophiles to the meta position.[9]
-
Fluorine (-F): Fluorine is the most electronegative element and thus exhibits a strong -I effect.[10] However, it also has a positive resonance effect (+M) due to its lone pairs of electrons, which can be donated to the aromatic ring.[11] While the inductive effect generally outweighs the resonance effect, making fluorine a deactivator for electrophilic aromatic substitution, it still directs incoming electrophiles to the ortho and para positions.[11] In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine can enhance the reactivity of the ring.[12]
-
Bromine (-Br): Similar to fluorine, bromine has a -I effect and a +M effect.[13][14] Its electronegativity is lower than fluorine's, resulting in a weaker inductive effect.[15] The p-π overlap for resonance is also less effective compared to fluorine.[13] Overall, bromine is a deactivating, ortho-para director in electrophilic aromatic substitution.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation.[16][17] It activates the benzene ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.[17] Steric hindrance from the methyl group can also influence the regioselectivity of reactions.[18][19][20]
Logical Relationship of Electron-Withdrawing Effects
The following diagram illustrates the primary electronic effects of the substituents on the benzene ring.
Synthesis and Experimental Protocols
A plausible synthetic route for a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, involves the nitration of a substituted bromofluorotoluene.[21] A similar approach can be adapted for the synthesis of the title compound.
Proposed Synthesis Workflow
Detailed Experimental Protocol (Adapted from a similar synthesis)
-
Reaction Setup: To a 100 mL three-necked flask, add 4-bromo-2-fluoro-1-methylbenzene (1.0 equiv) and concentrated sulfuric acid (98%).
-
Cooling: Cool the solution to a temperature between 0°C and 5°C using an ice bath.
-
Nitration: Add potassium nitrate (1.3 equiv) portion-wise while maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to 25°C and stir for 2 hours under a nitrogen atmosphere.
-
Workup: Pour the reaction mixture into a large volume of ice water. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic phases with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.
Spectroscopic Data (Predicted)
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons (~2.4-2.6 ppm).- Two aromatic protons appearing as doublets or doublet of doublets, influenced by H-F coupling. The proton ortho to the nitro group will be the most downfield shifted. |
| ¹³C NMR | - Aromatic carbons will appear in the range of 110-160 ppm.- The carbon attached to the nitro group will be significantly deshielded.- Carbons attached to fluorine and bromine will show characteristic splitting and shifts.- The methyl carbon will appear upfield (~15-25 ppm). |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-H stretching of the aromatic ring and methyl group around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.- C-F and C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) and M+2 peak will be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.- Fragmentation may involve the loss of the nitro group (NO₂) and other substituents. |
Reactivity Analysis
The strong electron-withdrawing nature of the nitro group, augmented by the inductive effects of the fluorine and bromine atoms, renders the benzene ring highly electron-deficient. This electronic characteristic dictates its reactivity.
Nucleophilic Aromatic Substitution (SₙAr)
The compound is an excellent candidate for nucleophilic aromatic substitution. The electron-withdrawing groups, particularly the nitro group positioned ortho and para to the halogens, can stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SₙAr mechanism.[4][12]
-
Leaving Group Tendency: Fluorine is generally a better leaving group than bromine in SₙAr reactions, despite being a stronger C-F bond. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]
-
Regioselectivity: Nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-5) or the bromine atom (C-1), as these positions are activated by the ortho and para nitro group, respectively.
Signaling Pathway for Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution
Due to the presence of multiple deactivating groups, electrophilic aromatic substitution reactions are expected to be very slow and require harsh reaction conditions. The overall deactivating effect of the nitro and halogen groups outweighs the activating effect of the methyl group.
Conclusion
The electron-withdrawing effects in this compound are dominated by the powerful nitro group, which significantly deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. The fluorine and bromine atoms contribute to this deactivation through their inductive effects. The methyl group provides a slight activating effect but is insufficient to overcome the deactivating nature of the other substituents. This comprehensive analysis of the electronic properties, synthesis, and predicted reactivity provides a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed approach to the utilization of this and similar polysubstituted aromatic compounds.
References
- 1. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene [myskinrecipes.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Why \mathrm { NO } _ { 2 } is electron withdrawing group | Filo [askfilo.com]
- 6. fiveable.me [fiveable.me]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring | dummies [dummies.com]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Solved a) Bromine is an electron withdrawing group, however, | Chegg.com [chegg.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 19. The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 22. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene(64695-96-1) 1H NMR [m.chemicalbook.com]
- 23. Benzene, 1-bromo-2-fluoro-5-methyl-4-nitro-(948294-26-6) 1H NMR [m.chemicalbook.com]
- 24. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 25. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [chemicalbook.com]
- 26. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 27. 1-Bromo-2-nitrobenzene(577-19-5) IR Spectrum [chemicalbook.com]
- 28. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
Regioselectivity in Reactions of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the regioselectivity observed in chemical reactions involving 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS No. Not Available), a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and analogous reactivity data from structurally similar compounds, particularly its isomer 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS: 64695-96-1), to predict and rationalize its chemical behavior. The core focus is on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group. This guide presents a theoretical framework for predicting reaction outcomes, supported by representative experimental protocols and quantitative data from related systems, to serve as a valuable resource for researchers in the field.
Introduction: Understanding the Reactivity of this compound
The reactivity of a substituted benzene ring is governed by the interplay of the electronic and steric effects of its substituents. In this compound, the aromatic ring is influenced by:
-
A strongly electron-withdrawing nitro group (-NO2): This group is a powerful deactivator for electrophilic aromatic substitution but a strong activator for nucleophilic aromatic substitution, primarily at the ortho and para positions. It is a meta-director in electrophilic reactions.
-
Two halogen substituents (Bromo -Br and Fluoro -F): Both are deactivating via their inductive effect but are ortho, para-directors due to their ability to donate lone-pair electrons through resonance. Fluorine is more electronegative than bromine, but bromine is a better leaving group in many nucleophilic substitution reactions.
-
An electron-donating methyl group (-CH3): This group is a weak activator and an ortho, para-director in electrophilic aromatic substitution.
This combination of substituents creates a unique electronic landscape, leading to predictable regioselectivity in several key reaction classes.
Predicted Regioselectivity in Key Reactions
The following sections detail the predicted regiochemical outcomes for the most common transformations involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the ring towards nucleophilic attack. The most likely positions for substitution are those ortho and para to the nitro group. In this compound, the potential leaving groups are the bromo and fluoro substituents.
-
Position 1 (Bromine): This position is ortho to the nitro group, making it highly activated for SNAr. Bromine is generally a good leaving group.
-
Position 5 (Fluorine): This position is para to the nitro group, also strongly activating it for SNAr. Fluorine is an excellent leaving group in SNAr reactions, often more so than bromine, due to the high polarization of the C-F bond.
Prediction: Nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (C-5) due to the strong para activation by the nitro group and the excellent leaving group ability of fluoride in SNAr reactions. Substitution of the bromine at C-1 is a possible secondary reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is crucial. The general order of reactivity for halogens is C-I > C-Br > C-Cl > C-F.
Prediction: Oxidative addition of the palladium catalyst will selectively occur at the C-Br bond, leaving the C-F bond intact. Therefore, cross-coupling reactions will exclusively take place at position 1.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
Prediction: The nitro group can be reduced to an amino group using various reagents (e.g., H2/Pd/C, SnCl2, Fe/HCl). Under carefully controlled conditions, this reduction can be achieved without affecting the bromo and fluoro substituents (dehalogenation).
Quantitative Data from Analogous Systems
| Reaction Type | Analogous Substrate | Reagents and Conditions | Major Product(s) and Yield | Regioselectivity |
| SNAr | 1-Bromo-2,4-dinitrobenzene | Piperidine, Ethanol, reflux | N-(2,4-dinitrophenyl)piperidine (>95%) | Substitution at C-1 (ortho/para to NO2) |
| Suzuki Coupling | 1-Bromo-4-nitrobenzene | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C | 4-Nitrobiphenyl (approx. 85-95%) | Selective coupling at the C-Br bond |
| Nitro Reduction | 2-Bromo-5-fluoronitrobenzene | Fe, NH4Cl, Ethanol/H2O, reflux | 2-Bromo-5-fluoroaniline (>90%) | Selective reduction of the nitro group |
Experimental Protocols for Key Reactions
The following are representative protocols for the types of reactions discussed, based on methodologies applied to structurally similar compounds. Note: These protocols should be adapted and optimized for the specific substrate.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2.0 eq).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of this compound (1.0 eq), a boronic acid (1.2 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 eq) in a suitable solvent system (e.g., Toluene/H2O, Dioxane/H2O) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%).
-
The reaction mixture is heated under an inert atmosphere (e.g., N2, Ar) at a temperature between 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the coupled product.
General Protocol for Nitro Group Reduction
-
In a round-bottom flask, a mixture of this compound (1.0 eq) and a reducing agent such as iron powder (3-5 eq) and ammonium chloride (0.2-0.5 eq) in a solvent mixture of ethanol and water is prepared.
-
The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is basified with a saturated solution of NaHCO3 or NaOH and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the corresponding aniline derivative, which can be further purified if necessary.
Conclusion
The regioselectivity of reactions involving this compound can be reliably predicted based on the fundamental principles of organic chemistry. Nucleophilic aromatic substitution is expected to occur preferentially at the C-F bond, while palladium-catalyzed cross-coupling reactions will be highly selective for the C-Br bond. The nitro group can be selectively reduced to an amine, providing a versatile handle for further functionalization. This guide provides a solid theoretical foundation and practical, analogous experimental protocols to aid researchers in the successful application of this promising chemical intermediate in their synthetic endeavors. It is recommended that small-scale pilot reactions be conducted to optimize conditions for any new transformation.
In-Depth Technical Guide on the Safety and Handling of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS No. 64695-96-1), a halogenated nitroaromatic compound. Due to the limited availability of data for this specific chemical, this document incorporates safety protocols for related nitroaromatic compounds to ensure a thorough understanding of the potential hazards and necessary precautions.
Chemical Identification and Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1][2] |
| Appearance | White to brown powder or crystal | Tokyo Chemical Industry |
| Purity | >97.0% (GC) | Tokyo Chemical Industry |
| Melting Point | 58.0 to 63.0 °C (for isomer 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene) | Tokyo Chemical Industry |
| XLogP3 | 2.9 | PubChem[1][2] |
| Storage Temperature | Room temperature, sealed in a dry place | Sigma-Aldrich |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.[1][3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
Pictograms:
Signal Word: Warning
Toxicological Information
While specific LD50 data for this compound is not available, the GHS classification indicates significant toxicity. Aromatic nitro compounds are known to be rapidly absorbed through the skin. The primary acute health hazard of this class of compounds is cyanosis, with chronic exposure potentially leading to anemia.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should be removed and laundered before reuse.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[4]
-
Containers: Keep containers tightly closed and sealed.
-
Incompatible Materials: Avoid storage with strong oxidizing agents and bases.[4]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Accidental Release Measures
In the event of a spill, follow a structured emergency protocol to ensure personal safety and minimize environmental contamination.
Reactivity and Stability
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Strong heating.
-
Incompatible Materials: Strong oxidizing agents and bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Experimental Protocols
Due to the lack of specific experimental protocols for this compound in the available literature, general laboratory best practices for handling hazardous powders and nitroaromatic compounds should be strictly followed.
7.1. Weighing and Transferring a Solid Sample:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, receiving flask).
-
PPE: Don appropriate PPE as outlined in Section 4.1.
-
Procedure: a. Perform all manipulations within the chemical fume hood to minimize inhalation exposure. b. Carefully open the container. c. Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel on a balance located within the hood or in close proximity. d. If transferring to a reaction vessel, use a powder funnel to avoid spillage. e. Tightly reseal the container immediately after use.
-
Cleanup: Clean any minor spills on the balance or work surface immediately. Dispose of contaminated weighing paper/boats as hazardous waste.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Place waste in a properly labeled, sealed container for collection by environmental health and safety personnel. Do not dispose of down the drain.[4]
References
- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Material Safety of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS No. 64695-96-1). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and logical safety workflows.
Section 1: Chemical Identification and Properties
This section details the fundamental chemical and physical properties of this compound. While some experimental data is limited, predicted values from reliable sources are included to provide a comprehensive profile.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 64695-96-1[1][2] |
| Molecular Formula | C₇H₅BrFNO₂[1][2] |
| Molecular Weight | 234.02 g/mol [1][2] |
| Synonyms | 1-bromo-5-fluoro-2-methyl-4-nitro-benzene |
| InChI Key | RYWJXYWJUJFEMD-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Data not available | |
| Boiling Point | 287.8 ± 35.0 °C (Predicted) | Acmec Biochemical[1] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | Acmec Biochemical[1] |
| Solubility | Data not available | |
| Flash Point | Data not available | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich[3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |
GHS Pictograms:
GHS07: Exclamation Mark
Signal Word: Warning
Section 3: Toxicological and Ecological Information
Table 4: Toxicological Data Summary
| Endpoint | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[2] |
Table 5: Ecological Data Summary
| Endpoint | Value |
| Ecotoxicity | Data not available. Do not let product enter drains.[2] |
| Persistence and Degradability | Data not available |
| Bioaccumulative Potential | Data not available |
| Mobility in Soil | Data not available |
Section 4: Experimental Protocols and Safety Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections provide detailed methodologies for safe handling and in case of emergencies.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the general selection process.
Caption: PPE selection workflow for handling the compound.
First-Aid Measures
Immediate and appropriate first-aid is crucial in case of exposure. The following flowchart details the recommended procedures.
Caption: First-aid procedures following exposure.
Spill Response Protocol
In the event of a spill, a systematic and safe cleanup procedure should be followed.
Experimental Protocol for Solid Spill Cleanup:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area. Restrict access to the area.
-
Assess the Spill: Determine the extent of the spill and if there is any immediate danger (e.g., ignition sources).
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If the material is a fine powder, a respirator is necessary to prevent inhalation.
-
Contain the Spill: If it is safe to do so, prevent the spread of the solid material.
-
Clean Up:
-
Gently sweep or scoop the solid material to avoid creating dust.
-
Place the spilled material into a labeled, sealable container for hazardous waste.
-
Use a damp cloth or paper towels to wipe the spill area.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Wipe down any tools used for cleanup.
-
Dispose of Waste: Dispose of the hazardous waste according to institutional and local regulations.
-
Report the Incident: Report the spill to the appropriate safety officer or department.
Caption: Workflow for responding to a solid chemical spill.
Fire-Fighting Measures
In the event of a fire involving this chemical, the following measures should be taken.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Handling and Storage
Proper handling and storage are essential to minimize risk.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.
Section 6: Disposal Considerations
-
Waste Disposal: This material should be disposed of by a licensed professional waste disposal service.[2] Do not allow the material to enter drains or waterways.
-
Contaminated Packaging: Dispose of as unused product.[2]
This guide is intended to provide comprehensive safety information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always consult the most recent Safety Data Sheet from your supplier before use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a substituted nitroaromatic compound. Such halogenated and nitrated toluene derivatives are valuable intermediates in organic synthesis. They serve as building blocks for the introduction of multiple functionalities onto an aromatic ring, which is a common strategy in the development of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of bromo, fluoro, methyl, and nitro groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions involving the bromo substituent. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic nitration of 4-bromo-2-fluorotoluene.
Reaction Scheme
The synthesis of this compound is achieved through the nitration of 4-bromo-2-fluorotoluene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of 4-bromo-2-fluorotoluene. The methyl group is an activating, ortho-para director, making the positions ortho and para to it more susceptible to electrophilic attack. The fluorine and bromine atoms are deactivating but are also ortho-para directors. The combined directing effects of the substituents favor the introduction of the nitro group at the position that is ortho to the methyl group and meta to the fluorine and bromine atoms, yielding the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on a typical laboratory-scale reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromo-2-fluorotoluene | 1.0 equivalent (e.g., 5.0 g, 26.45 mmol) | Starting material. |
| Concentrated Nitric Acid | 1.3 equivalents (e.g., 2.4 g, 38.1 mmol) | Nitrating agent. |
| Concentrated Sulfuric Acid | ~10 volumes (e.g., 50 mL) | Catalyst and solvent. |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), 25 °C (reaction) | The reaction is exothermic and requires initial cooling to control the rate of nitration and minimize side product formation. |
| Reaction Time | 2 hours | Monitored by TLC or GC-MS until completion. |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₇H₅BrFNO₂ | |
| Molecular Weight | 234.02 g/mol | |
| Theoretical Yield | (based on 26.45 mmol starting material) 6.19 g | |
| Expected Yield | 50-60% | Yields can vary based on reaction scale and purification efficiency. A similar reaction for an isomer yielded 54.3%.[1] |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-2-fluorotoluene.
Materials and Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
4-Bromo-2-fluorotoluene (C₇H₆BrF)
-
Concentrated nitric acid (HNO₃, ~70%)
-
Concentrated sulfuric acid (H₂SO₄, ~98%)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Safety Precautions:
-
Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. These acids are highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can generate significant heat.[2] Maintain strict temperature control, especially during the addition of reagents.
-
Organic solvents like ethyl acetate and petroleum ether are flammable. Keep them away from ignition sources.
Procedure:
-
Reaction Setup:
-
Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to maintain a low temperature.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add 1.3 equivalents of concentrated nitric acid to the concentrated sulfuric acid while cooling in an ice bath.
-
-
Nitration Reaction:
-
Add 1.0 equivalent of 4-bromo-2-fluorotoluene to the three-necked flask.
-
Begin stirring and cool the starting material to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-bromo-2-fluorotoluene. Maintain the internal temperature of the reaction mixture between 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approximately 25 °C).
-
Continue stirring at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with saturated brine solution (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.[1]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthetic Route to 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene from 4-bromo-2-fluorotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis involves the electrophilic nitration of the readily available starting material, 4-bromo-2-fluorotoluene. This application note includes a discussion of the regioselectivity of the reaction, a comprehensive experimental protocol, and a summary of key quantitative data. A logical workflow of the synthesis is also presented using a Graphviz diagram.
Introduction
Substituted nitroaromatic compounds are pivotal building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive starting material for further functionalization. The synthetic route described herein utilizes a classic electrophilic aromatic substitution reaction—nitration—on 4-bromo-2-fluorotoluene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the bromine and fluorine atoms are deactivating, yet also ortho-, para-directing. A thorough understanding of these competing influences is crucial for predicting and controlling the formation of the desired product isomer.
Regioselectivity
The nitration of 4-bromo-2-fluorotoluene presents a classic case of competing directing effects in electrophilic aromatic substitution. The methyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The fluorine atom at C2 directs to the ortho (C1, C3) and para (C5) positions. The bromine atom at C4 directs to the ortho (C3, C5) and para (C1) positions.
Considering the positions available for substitution (C3, C5, and C6), the directing effects can be summarized as follows:
-
Position C3: Activated by fluorine (ortho) and bromine (ortho).
-
Position C5: Activated by fluorine (para) and bromine (ortho).
-
Position C6: Activated by the methyl group (ortho).
Based on electronic effects, positions C3 and C5 are expected to be the most favorable for nitration. The formation of the desired product, this compound (nitration at C6), may not be the major product. However, the steric hindrance from the adjacent methyl group at C1 could influence the product distribution. The following protocol is optimized for the synthesis of the target compound, and purification by column chromatography is essential to isolate the desired isomer.
Experimental Protocol
This protocol is adapted from a similar synthesis of a related compound.[1]
Materials:
-
4-bromo-2-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 4-bromo-2-fluorotoluene (5.0 g, 26.2 mmol, 1.0 equiv) and concentrated sulfuric acid (50 mL).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath with constant stirring.
-
Nitration: Slowly add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) portion-wise to the cooled solution, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to isolate the desired product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluorotoluene | - |
| Molecular Formula (Product) | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight (Product) | 234.02 g/mol | [2][3] |
| Appearance | Expected to be a solid | [4] |
| Yield | ~54% (based on a similar reaction) | [1] |
| Purity | >95% (after chromatography) | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Characterization
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 234.02), along with a characteristic isotopic pattern for the bromine atom.
-
Infrared Spectroscopy (IR): The IR spectrum should exhibit characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-Br, C-F, and aromatic C-H bonds.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.com]
Application Note and Protocol: Regioselective Nitration of 4-Bromo-2-Fluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-fluorotoluene is a substituted aromatic compound that serves as a valuable starting material in organic synthesis. The introduction of a nitro group onto its aromatic ring via electrophilic aromatic substitution yields 4-bromo-2-fluoro-6-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of bromo, fluoro, and nitro functional groups on the toluene scaffold makes it a versatile building block for constructing more complex molecules.[2] This document provides a detailed protocol for the regioselective nitration of 4-bromo-2-fluorotoluene using a standard mixed-acid approach and outlines the principles governing the reaction's selectivity.
Reaction Principle and Regioselectivity
The nitration of 4-bromo-2-fluorotoluene is an electrophilic aromatic substitution reaction. The reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of the toluene derivative then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (arenium ion), which subsequently loses a proton to restore aromaticity and yield the nitrated product.
The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring:
-
Methyl (-CH₃) group: An activating group that directs incoming electrophiles to the ortho and para positions.
-
Fluoro (-F) group: A deactivating group that directs ortho and para.
-
Bromo (-Br) group: A deactivating group that also directs ortho and para.[3]
Considering the positions on the 4-bromo-2-fluorotoluene ring, the directing effects converge. The powerful ortho, para-directing influence of the methyl group at position 1 strongly activates positions 2 and 6. Since position 2 is already substituted with a fluorine atom, the electrophilic attack is overwhelmingly directed to the C6 position. This is further reinforced by the ortho-directing effect of the bromine at C4 and the para-directing effect of the fluorine at C2. Consequently, the reaction is expected to yield 4-bromo-2-fluoro-6-nitrotoluene as the major product with high regioselectivity.
Representative Reaction Conditions
While specific experimental data for this exact transformation is not widely published, the following table outlines representative conditions based on standard nitration protocols for halogenated toluenes.[3][4]
| Parameter | Value/Condition | Notes |
| Starting Material | 4-Bromo-2-fluorotoluene | 1.0 equivalent |
| Nitrating Agent | Fuming Nitric Acid (≥90%) | 1.1 equivalents |
| Acid Catalyst | Concentrated Sulfuric Acid (98%) | ~3-4 volumes relative to starting material |
| Temperature | 0 to 5 °C | Critical for controlling the reaction rate and minimizing by-products. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or GC-MS for completion. |
| Work-up | Ice-water quench, followed by extraction | Standard procedure to stop the reaction and isolate the product. |
| Purification | Recrystallization or Column Chromatography | To remove isomers and impurities. |
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the cold sulfuric acid using a dropping funnel. Maintain the temperature of the mixture between 0 and 5 °C throughout the addition. This mixture contains the active nitronium ion (NO₂⁺).[3]
-
Reaction: Once the nitrating mixture is prepared and cooled, slowly add 4-bromo-2-fluorotoluene (1.0 equivalent) dropwise to the stirred solution. Use a dropping funnel for the addition and carefully monitor the internal temperature, ensuring it does not rise above 5 °C. An exothermic reaction is expected.[3]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice and water. This should be done in a fume hood with extreme caution as the quenching process is highly exothermic.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-bromo-2-fluoro-6-nitrotoluene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated by-products.
-
Always add acid to water (or ice) during the quenching step, never the other way around.
Experimental Workflow Visualization
The logical flow of the nitration protocol, from initial setup to final product analysis, is illustrated below.
Caption: General workflow for the nitration of 4-bromo-2-fluorotoluene.
References
Application Notes and Protocols for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene as a versatile synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. This document includes detailed experimental protocols for its synthesis and subsequent key transformations, quantitative data where available, and visualizations of synthetic pathways.
Overview
This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group, offers multiple reactive sites for diversification and the construction of complex molecular architectures. The presence of these functionalities allows for a range of chemical transformations, making it a valuable precursor for creating novel therapeutic agents and crop protection agents.
The strategic placement of the substituents makes this intermediate particularly useful for several key reactions:
-
Suzuki-Miyaura Coupling: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various boronic acids and esters.
-
Buchwald-Hartwig Amination: The bromo group also allows for the formation of carbon-nitrogen bonds, introducing a wide range of amine functionalities.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for the displacement of the fluorine atom by nucleophiles under specific conditions.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through amide bond formation or diazotization reactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of a corresponding bromofluorotoluene.
Experimental Protocol: Nitration of 2-Bromo-4-fluorotoluene
This protocol describes the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene from 2-Bromo-4-fluorotoluene.[1]
Materials:
-
2-Bromo-4-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
-
Silica Gel
-
Ice
Equipment:
-
100 mL three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 100 mL three-necked flask, add 5.0 g (26.5 mmol, 1.0 equiv) of 2-Bromo-4-fluorotoluene and 50 mL of 98% concentrated sulfuric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 3.5 g (34.6 mmol, 1.3 equiv) of potassium nitrate in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, pour the reaction mixture into a large amount of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 2-Bromo-4-fluorotoluene | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | H₂SO₄, KNO₃ | 0-25 °C, 2 h | 54.3% | Not specified | [1] |
Diagram of Synthesis:
Caption: Synthesis of the target intermediate.
Key Synthetic Transformations
The following sections outline model experimental protocols for key reactions utilizing this compound as a starting material. These protocols are based on established methods for structurally similar compounds and should be optimized for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This model protocol is based on reactions with similar bromo-nitrobenzene derivatives.
Model Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Analogous Reactions:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | - | K₂CO₃ | DMF/H₂O | Reflux | 2 | >90 |
Diagram of Suzuki-Miyaura Coupling:
Caption: General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This model protocol is based on reactions with similar electron-deficient aryl bromides.[2]
Model Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., Aniline or a primary/secondary aliphatic amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere setup (e.g., argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data for Analogous Reactions:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80-90 |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95 |
Diagram of Buchwald-Hartwig Amination:
Caption: General scheme for Buchwald-Hartwig amination.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many bioactive molecules.
Model Experimental Protocol:
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), iron powder (3.0 mmol), and a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data for Analogous Reactions:
| Starting Material | Product | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | 4-Fluoroaniline | Triethoxysilane, Fe catalyst | MeCN | 80 | 5 | 82 |
| 1-Bromo-4-nitrobenzene | 4-Bromoaniline | Triethoxysilane, Fe catalyst | MeCN | 80 | 8 | 90 |
Diagram of Nitro Group Reduction:
Caption: General scheme for nitro group reduction.
Potential Applications in Drug Discovery and Agrochemicals
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. The presence of multiple, orthogonally reactive functional groups allows for its use in a variety of important chemical transformations, including palladium-catalyzed cross-coupling reactions and nitro group reductions. While specific, detailed applications in the synthesis of marketed drugs or agrochemicals are not yet widely published, the model protocols and data from analogous compounds presented here provide a strong foundation for researchers to explore the potential of this building block in their own discovery and development programs.
References
Application Notes and Protocols: 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene as a versatile building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. The strategic arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—offers multiple avenues for synthetic elaboration, making it a valuable scaffold for the development of novel drug candidates.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a substituted aromatic compound with significant potential in the synthesis of complex organic molecules for pharmaceutical applications. Its unique combination of functional groups provides a rich platform for a variety of chemical transformations:
-
The Bromine Atom: Serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for constructing the core structures of many targeted inhibitors.
-
The Nitro Group: Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, it can be readily reduced to an amine, a common functional group in many bioactive molecules, which can then be further functionalized.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to the target protein.
-
The Methyl Group: Provides a point for steric and electronic modulation of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the kinase. This compound is an excellent starting material for the synthesis of such compounds. For instance, related nitroaromatic compounds are key intermediates in the synthesis of potent kinase inhibitors like Tucatinib, a HER2 inhibitor.
The general strategy involves using the bromine atom for a cross-coupling reaction to build the core scaffold, followed by reduction of the nitro group and subsequent functionalization of the resulting amine to complete the synthesis of the target inhibitor.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64695-96-1 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Purity | ≥98% (typical) | [3] |
Table 2: Representative Kinase Inhibitors with Structural Motifs Accessible from this compound Derivatives
| Kinase Target | Inhibitor | Reported IC₅₀ | Structural Motif |
| HER2/EGFR | Lapatinib | 3 nM (EGFR), 9 nM (HER2) | Substituted quinazoline |
| BRAF V600E | Encorafenib | 0.35 nM | Pyrimidine-based |
| p38α MAPK | Various | Varies | Pyridinylimidazole |
| Aurora A/B | Barasertib | 0.37 nM (Aurora B) | Quinazoline-based |
Note: This table provides examples of kinase inhibitors with scaffolds that could potentially be synthesized using derivatives of this compound. The IC₅₀ values are for illustrative purposes and depend on the specific assay conditions.
Experimental Protocols
The following are detailed, representative protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (5:1 mixture), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the degassed toluene/water mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent (to a total volume of 10 mL).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with a nucleophile, such as a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, 2.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the secondary amine (2.0 mmol, 2.0 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add DMF (5 mL) and stir the mixture at 80 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of a nitroaromatic compound to the corresponding aniline using catalytic hydrogenation.
Materials:
-
Nitroaromatic compound (product from Protocol 1 or 2)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the nitroaromatic compound (1.0 mmol) in ethanol or ethyl acetate (10 mL) in a suitable reaction vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitor development.
Diagram 2: Representative Signaling Pathway (HER2)
Caption: Simplified HER2 signaling pathway and inhibition point.
Diagram 3: Key Chemical Transformations
Caption: Key reactions for derivatization.
References
Application Notes and Protocols: 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a key building block in the synthesis of various small molecule kinase inhibitors. Its substituted phenyl ring provides a versatile scaffold for medicinal chemists to design and synthesize potent and selective inhibitors of various kinases, which are critical targets in oncology, immunology, and other therapeutic areas. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further derivatization and interaction with the target kinase. This document outlines the application of this compound in the synthesis of a representative kinase inhibitor, including detailed experimental protocols and relevant biological data.
Kinase Target and Signaling Pathway
The representative kinase inhibitor synthesized in this protocol is designed to target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). By inhibiting p38 MAPK, the downstream signaling cascade that leads to the production of pro-inflammatory cytokines can be suppressed.
Synthetic Application: Synthesis of a Pyridinyl-Thiazole p38 MAPK Inhibitor
This section details a representative synthesis of a potent p38 MAPK inhibitor starting from this compound. The synthetic route involves a reduction of the nitro group, followed by a Hantzsch thiazole synthesis and a subsequent Suzuki coupling to introduce the pyridine moiety.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluoro-5-methylaniline
-
Materials:
-
This compound (1.0 equiv)
-
Iron powder (3.0 equiv)
-
Ammonium chloride (0.2 equiv)
-
Ethanol
-
Water
-
-
Protocol:
-
To a stirred suspension of this compound in a mixture of ethanol and water (4:1), add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-fluoro-5-methylaniline.
-
Step 2: Synthesis of 2-Amino-4-(4-bromo-2-fluoro-5-methylphenyl)thiazole
-
Materials:
-
4-Bromo-2-fluoro-5-methylaniline (1.0 equiv)
-
Thiocyanic acid, sodium salt (1.2 equiv)
-
Bromine (1.1 equiv)
-
Acetic acid
-
-
Protocol:
-
Dissolve 4-Bromo-2-fluoro-5-methylaniline in glacial acetic acid.
-
Add sodium thiocyanate to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 2-Amino-4-(4-bromo-2-fluoro-5-methylphenyl)thiazole.
-
Step 3: Synthesis of the Final p38 MAPK Inhibitor via Suzuki Coupling
-
Materials:
-
2-Amino-4-(4-bromo-2-fluoro-5-methylphenyl)thiazole (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Protocol:
-
To a round-bottom flask, add 2-Amino-4-(4-bromo-2-fluoro-5-methylphenyl)thiazole, pyridine-4-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final p38 MAPK inhibitor.
-
Data Presentation
The following table summarizes the key data for the synthesized p38 MAPK inhibitor.
| Compound ID | Starting Material | Final Product Structure | Molecular Weight ( g/mol ) | Yield (%) | p38α IC₅₀ (nM) |
| P38i-01 | This compound | (Structure of the final pyridinyl-thiazole inhibitor) | 315.35 | 45 (overall) | 25 |
Note: The IC₅₀ value is a representative value for this class of inhibitors and would need to be determined experimentally.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The described synthetic route, employing a nitro reduction, Hantzsch thiazole synthesis, and a Suzuki coupling, provides an efficient method for the preparation of a potent p38 MAPK inhibitor. The functional group handles on the starting material allow for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs targeting kinases.
The Role of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene and Its Isomers in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrobenzenes are pivotal building blocks in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. Their diverse functional groups—nitro, halogen, and alkyl moieties—offer multiple reactive sites for chemical modification, enabling the construction of complex and potent active ingredients. This document provides detailed application notes and protocols concerning the role of 1-bromo-5-fluoro-4-methyl-2-nitrobenzene and its closely related isomers in agrochemical synthesis. While specific data for this compound is limited in publicly available literature, this report extrapolates from documented isomers, such as 1-bromo-4-fluoro-5-methyl-2-nitrobenzene, to provide a comprehensive overview of its potential applications and synthetic utility.
Introduction
Halogenated and nitrated aromatic compounds are fundamental precursors in the production of a vast range of pesticides.[1] The specific arrangement of substituents on the benzene ring dictates the molecule's reactivity and its suitability for incorporation into larger, biologically active molecules. Compounds like this compound are of particular interest due to the presence of:
-
A nitro group , which can be readily reduced to an amine, providing a key functional handle for further derivatization.
-
A bromine atom , which can participate in cross-coupling reactions or be a target for nucleophilic substitution.
-
A fluorine atom , the inclusion of which can enhance the metabolic stability, bioavailability, and binding affinity of the final agrochemical product.[2]
-
A methyl group , which can influence the electronic properties and steric hindrance of the molecule.
These features make such compounds versatile intermediates for creating novel crop protection agents.
Physicochemical Properties and Specifications
| Property | Value | Reference |
| CAS Number | 208165-95-1 | [3][4][5][] |
| Molecular Formula | C₇H₅BrFNO₂ | [3][4][5] |
| Molecular Weight | 234.02 g/mol | [4][5] |
| Appearance | Powder or liquid | [3] |
| Purity | ≥97% | [3][5][] |
| IUPAC Name | 1-bromo-4-fluoro-5-methyl-2-nitrobenzene | [] |
| Synonyms | 5-Bromo-2-fluoro-4-nitrotoluene | [] |
| Storage | Store in a tightly closed container | [3] |
Application in Agrochemical Synthesis
Substituted nitrobenzenes serve as crucial intermediates for a variety of agrochemicals.[1] Although direct public domain information on the synthesis of a specific commercial product from this compound or its isomers is limited, the structural motifs are found in precursors to highly effective insecticides and herbicides.[7] The primary application of these intermediates is in the construction of complex heterocyclic and aromatic structures that form the core of modern agrochemical active ingredients.[7]
The general workflow for developing a new agrochemical leveraging such an intermediate is outlined below.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. amadis.lookchem.com [amadis.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][2]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, an electron-deficient and sterically substituted aryl bromide. The presence of a nitro group significantly influences the electronic properties of the substrate, while the adjacent methyl and fluoro groups introduce steric considerations that can impact reaction efficiency.[3] These factors necessitate careful optimization of the catalytic system.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nitro group on the aromatic ring can facilitate this step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The base activates the organoboron species, enhancing its nucleophilicity.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Recommended Catalytic Systems and Conditions
For electron-deficient and sterically hindered aryl bromides such as this compound, robust catalytic systems are often required. The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Palladium Precatalysts:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligands: Bulky, electron-rich phosphine ligands are generally effective for coupling electron-deficient aryl halides.[7] Recommended ligands include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tricyclohexylphosphine (PCy₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
Bases: A variety of inorganic bases can be employed, with the choice often depending on the specific substrates and solvent system.[8]
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Potassium carbonate (K₂CO₃)
Solvents: Aprotic polar solvents, often in combination with water, are commonly used.
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Data Presentation: Representative Suzuki Coupling Reactions of Analogous Aryl Bromides
The following table summarizes reaction conditions and yields for Suzuki coupling reactions of aryl bromides with structural and electronic similarities to this compound. This data provides a valuable starting point for reaction optimization.
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | L1* (10) | Cs₂CO₃ | THF | 60 | 1 | ~90[9] |
| 3 | 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~88 |
| 4 | p-Bromoacetophenone | Phenylboronic acid | Pd complex (1) | - | Cs₂CO₃ | DMF/H₂O | 80 | 2 | ~92[8] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a representative procedure. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the bulk of the 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the Sonogashira coupling of 1-bromo-5-fluoro-4-methyl-2-nitrobenzene with terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
The substrate, this compound, is an electron-deficient aryl bromide. The presence of the strongly electron-withdrawing nitro group activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in the Sonogashira reaction.[1] This increased reactivity often allows for milder reaction conditions compared to electron-rich or sterically hindered aryl bromides.[2][3] Both traditional copper-co-catalyzed and copper-free Sonogashira protocols are viable for this type of substrate.[4][5] The choice between these methods may depend on the specific alkyne used and the potential for undesired alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper salts.[2][6]
Key Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters:
-
Catalyst System: A palladium catalyst is essential. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and catalysts generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be particularly effective, often allowing for high yields at room temperature.[2][7]
-
Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper salt is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][9]
-
Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and yield.[2][8]
-
Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile being common choices. The reaction can also be performed in amine bases as the solvent, such as triethylamine.[2][10]
-
Temperature: Due to the activated nature of the substrate, the reaction can often be carried out at room temperature.[2][4] Gentle heating may be required for less reactive alkynes or to increase the reaction rate.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of electron-deficient aryl bromides, which can be used as a starting point for the optimization of the coupling of this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | 2 | PPh₃ (4) | 5 | Et₃N | THF | 25 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Heptyne | 1.5 | P(t-Bu)₃ (3) | - | Cs₂CO₃ | DMF | 25 | 92 |
| 3 | 4-Bromobenzonitrile | Trimethylsilylacetylene | 2 | None | 4 | Et₃N | Toluene | 60 | 88 |
| 4 | 2-Bromonitrobenzene | Propargyl alcohol | 3 | XPhos (6) | 5 | K₂CO₃ | Dioxane | 80 | 85 |
This table presents plausible data based on typical results for similar substrates found in the literature. Actual yields for this compound may vary.
Experimental Protocols
Two detailed protocols are provided below: a traditional copper-catalyzed Sonogashira coupling and a copper-free alternative.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a versatile aromatic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its structure is strategically designed for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group para to the fluorine atom activates the aryl ring, making the fluorine an excellent leaving group. The bromine atom, being less reactive in SNAr reactions under typical conditions, provides a handle for subsequent cross-coupling reactions. This application note provides detailed protocols for the SNAr of this compound with various nucleophiles, offering a pathway to a diverse range of substituted aromatic compounds. These products serve as key intermediates in the development of novel therapeutics and other advanced materials.[1]
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the powerfully electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. Due to the superior activation of the fluorine atom by the para-nitro group, nucleophilic attack occurs selectively at the C-F bond over the C-Br bond.
Experimental Protocols
The following protocols are representative examples of SNAr on this compound with different classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol outlines a general procedure for the synthesis of N-substituted 5-bromo-2-methyl-4-nitroanilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature between 25°C and 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxides and Phenoxides
This protocol describes the synthesis of aryl ethers from this compound.
Materials:
-
This compound
-
Alcohol or Phenol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the alcohol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0°C to form the corresponding alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60°C and 80°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols
This protocol details the synthesis of thioethers from this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0°C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
| Nucleophile Class | Example Nucleophile | Product Structure | Typical Reaction Conditions | Typical Yield (%) |
| Amines | Morpholine | 4-(5-Bromo-2-methyl-4-nitrophenyl)morpholine | K₂CO₃, DMF, 80°C, 4h | 85-95 |
| Piperidine | 1-(5-Bromo-2-methyl-4-nitrophenyl)piperidine | Et₃N, DMSO, 60°C, 6h | 80-90 | |
| Aniline | 5-Bromo-N-phenyl-2-methyl-4-nitroaniline | K₂CO₃, DMF, 100°C, 12h | 70-85 | |
| Alkoxides | Sodium Methoxide | 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene | NaH, THF, 60°C, 3h | 90-98 |
| Phenoxides | Sodium Phenoxide | 1-Bromo-4-methyl-2-nitro-5-phenoxybenzene | NaH, DMF, 80°C, 5h | 85-95 |
| Thiols | Thiophenol | 1-Bromo-4-methyl-2-nitro-5-(phenylthio)benzene | NaH, THF, 25°C, 2h | 90-97 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr.
Applications in Drug Development
The substituted nitroaromatic products derived from these reactions are valuable intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional complexity. This dual functionality makes this compound a powerful tool for building molecular libraries for high-throughput screening and for the synthesis of targeted drug candidates. For instance, related fluorinated and nitrated benzene derivatives are key components in the synthesis of kinase inhibitors for cancer therapy.
Safety Information
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions may need to be optimized for specific substrates and scales.
References
Synthesis of Substituted Anilines from 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: Application Notes and Protocols for Drug Discovery
For Immediate Release
Shanghai, China - December 29, 2025 - These application notes provide detailed protocols for the synthesis of substituted anilines derived from 1-bromo-5-fluoro-4-methyl-2-nitrobenzene. This starting material is a versatile scaffold for generating a library of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols outlined below describe the initial reduction of the nitro group to form the aniline, followed by diversification through palladium-catalyzed cross-coupling reactions, namely Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Substituted anilines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their ability to be readily modified allows for the fine-tuning of pharmacological properties, making them ideal for developing targeted therapies.[2] The protocols herein provide a roadmap for researchers, scientists, and drug development professionals to synthesize novel aniline derivatives for screening and lead optimization.
I. Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process. First, the nitro group of this compound is reduced to an amine to yield 4-bromo-2-fluoro-5-methylaniline. This intermediate is then subjected to cross-coupling reactions to introduce diverse functionalities at the bromine position.
References
Application Notes and Protocols for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (CAS No. 64695-96-1), a versatile chemical intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.
Chemical Properties and Safety Information
This compound is a halogenated nitroaromatic compound. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for synthetic transformations.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 64695-96-1 |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Sealed in a dry place at room temperature |
Safety Precautions:
This compound is classified as harmful and requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety information.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of a substituted bromofluorotoluene.
Experimental Protocol: Nitration of 2-Bromo-4-fluorotoluene
This protocol outlines the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene via the nitration of 2-Bromo-4-fluorotoluene.[1]
Materials:
-
2-Bromo-4-fluorotoluene (starting material, referred to as "compound of formula 3" in the cited patent)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Ice
-
100 mL three-necked flask and standard laboratory glassware
Procedure:
-
To a 100 mL three-necked flask, add 5.0 g (26.5 mmol, 1.0 equiv) of 2-Bromo-4-fluorotoluene and 50 mL of 98% concentrated sulfuric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 3.5 g (34.6 mmol, 1.3 equiv) of potassium nitrate in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, carefully pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.
Quantitative Data:
Table 2: Synthesis Yield of this compound
| Starting Material | Product | Yield | Reference |
| 2-Bromo-4-fluorotoluene | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 54.3% | CN105646333A[1] |
Diagram 1: Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Suboptimal reaction temperature leading to side reactions or incomplete conversion.Incorrect ratio of nitrating agent to substrate.Formation of unwanted isomers.Decomposition of the product during workup. | Maintain a low reaction temperature, ideally between 0-5°C, during the addition of the nitrating agent.[1]Carefully control the stoichiometry of the nitrating agent. An excess may lead to dinitration.The directing effects of the substituents on the starting material (4-bromo-2-fluoro-1-methylbenzene) will influence isomer distribution. Purification by column chromatography is likely necessary.Ensure the reaction mixture is quenched by pouring it onto ice water to prevent further reaction and decomposition. |
| Formation of Multiple Isomers | The methyl group is an ortho, para-director, while the halogens (bromo and fluoro) are also ortho, para-directors, leading to a mixture of products. | The formation of isomers is expected in electrophilic aromatic substitution on a polysubstituted ring.Optimize purification techniques, such as silica gel column chromatography with a non-polar eluent (e.g., petroleum ether or hexanes), to separate the desired isomer.[1] |
| Presence of Dinitrated Byproducts | Reaction temperature is too high.Excessive amount of nitrating agent used.Prolonged reaction time. | Strictly control the reaction temperature, keeping it below the recommended range. Temperatures above 50°C significantly increase the risk of dinitration in similar reactions.[2][3]Use a carefully measured amount of the nitrating agent.Monitor the reaction progress using techniques like TLC or GC-MS to avoid unnecessarily long reaction times. |
| Dark-Colored Reaction Mixture or Product | Formation of nitrophenolic impurities or other colored byproducts due to side reactions.Decomposition of starting material or product under harsh acidic conditions. | Ensure the purity of the starting materials.Maintain the recommended low temperature throughout the reaction.Wash the organic extract with a sodium bicarbonate or sodium carbonate solution during workup to remove acidic impurities.Purify the crude product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A common precursor is 4-Bromo-2-fluoro-1-methylbenzene. The synthesis involves the nitration of this starting material.
Q2: What are the typical reagents and conditions for the nitration step?
A standard method involves using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[2][3] An alternative, documented for a similar isomer, uses potassium nitrate in concentrated sulfuric acid.[1]
Q3: How critical is the reaction temperature for this synthesis?
Temperature control is crucial. For the nitration of substituted toluenes, lower temperatures (e.g., 0-5°C) are recommended to enhance selectivity and prevent the formation of multiple nitro-isomers and dinitrated byproducts.[4][5] Toluene's nitration is significantly faster than benzene's, necessitating milder conditions.[2][5]
Q4: What is a typical yield for this reaction?
A documented synthesis of a similar isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, reported a yield of 54.3%.[1] Yields can be influenced by reaction conditions and the efficiency of purification.
Q5: How can I purify the final product?
The crude product is typically an oil or a solid. Purification is commonly achieved through silica gel column chromatography using a non-polar eluent like petroleum ether or a mixture of hexanes and ethyl acetate.[1]
Q6: What are the primary byproducts to expect?
The main byproducts will likely be other positional isomers of the mononitrated product due to the directing effects of the substituents on the starting aromatic ring. If the reaction conditions are not carefully controlled, dinitrated compounds may also be formed.[2][3]
Experimental Protocol: Nitration of 4-Bromo-2-fluoro-1-methylbenzene
This protocol is adapted from a known procedure for a similar isomer and provides a starting point for optimization.[1]
Materials:
-
4-Bromo-2-fluoro-1-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether (or Hexanes)
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, add 4-Bromo-2-fluoro-1-methylbenzene (1.0 equiv) and concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add potassium nitrate (1.3 equiv) in portions, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature (e.g., 25°C) for approximately 2 hours, or until reaction completion is confirmed by TLC.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to isolate this compound.
Visual Workflow and Troubleshooting
Caption: A flowchart of the synthesis process.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Q1: My compound is not moving from the origin on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?
If your compound remains at the baseline, it indicates that the eluent is not polar enough to move the analyte. While this compound is expected to be of moderate polarity, unexpected interactions with the silica gel can occur.
-
Solution: Gradually increase the polarity of your mobile phase. You can try increasing the percentage of ethyl acetate in hexanes. If that is not effective, consider a more polar solvent system, such as dichloromethane/methanol. A small percentage of methanol (1-5%) in dichloromethane can significantly increase the eluting power.[1]
Q2: The separation between my desired product and an impurity is poor, with overlapping spots on the TLC and mixed fractions from the column.
Poor resolution can stem from several factors, including an inappropriate solvent system or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal solvent system should provide a good separation of spots on the TLC plate, with the Rf value of your target compound preferably between 0.2 and 0.4.[1][2] Experiment with different solvent ratios and even different solvent combinations (e.g., toluene/ethyl acetate, dichloromethane/hexanes).
-
Check Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed and the surface is level.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1. For difficult separations, this ratio can be increased.[1]
-
Q3: My compound appears to be degrading on the column, leading to streaking on the TLC and lower than expected yield.
Nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[2]
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (e.g., 0.1-1% in the eluent), and then packing the column.
-
Use an Alternative Stationary Phase: If deactivation is not successful, consider using a different stationary phase like neutral alumina or Florisil.[2]
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
-
Q4: The purified fractions contain an unexpected, more polar impurity that was not visible in the initial crude TLC.
This could be a result of a reaction occurring on the silica gel, or an impurity that was not soluble in the initial TLC solvent.
-
Investigation:
-
Run a 2D TLC: Spot your crude material on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a more polar solvent system. This can help reveal hidden impurities.
-
Check for compound stability on silica by spotting the crude mixture on a TLC plate and letting it sit for an extended period before eluting. If a new spot appears, it suggests degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3][4] A typical starting ratio would be 5-10% ethyl acetate in hexanes. This should be optimized using thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.
Q2: What type of stationary phase is recommended for this purification?
Standard silica gel with a mesh size of 230-400 is generally suitable for the column chromatography of nitroaromatic compounds.[1][4]
Q3: How should I prepare my sample for loading onto the column?
The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is less polar than the mobile phase.[5] If the compound has poor solubility in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
Q4: How can I monitor the progress of the column chromatography?
The separation can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). This will allow you to identify which fractions contain your purified compound and to decide when to change the solvent polarity if using a gradient elution.
Q5: Is this compound stable under normal laboratory conditions?
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives the target compound an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully pipette the sample solution onto the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just above the silica.
-
(Alternative for poorly soluble samples: perform dry loading as described in the FAQs).
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. If the separation is slow, gentle pressure can be applied.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity.[1] |
| Mobile Phase (Starting Point) | 5-20% Ethyl Acetate in Hexanes | Provides a good starting polarity for elution.[4] |
| Optimal Rf on TLC | 0.2 - 0.4 | Ensures good separation and a reasonable elution time.[1][2] |
| Sample to Silica Ratio (by weight) | 1:30 to 1:50 | Adequate for most separations; increase for difficult separations.[1] |
Visualizations
References
Technical Support Center: Recrystallization of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?
A1: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should readily dissolve the compound when hot but have limited solubility when cold.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For nitroaromatic compounds like this compound, polar aprotic solvents or alcohols are often a good starting point. Consider screening solvents such as ethanol, methanol, isopropanol, acetone, or ethyl acetate.
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small increments to the heated mixture until the solid dissolves.
-
Consider a Solvent Mixture: If a single solvent is ineffective, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the solution again to clarify it, and then allow it to cool slowly. Common solvent pairs include ethanol/water or toluene/hexane.
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: The concentration of the solute may be too high. Reheat the solution and add more of the primary solvent until the oil redissolves. Then, allow it to cool slowly.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound. The melting point for isomers of this compound is around 60-70°C.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Q3: I have a very low yield of crystals. What are the possible reasons and how can I improve it?
A3: A low yield can result from several factors, including using too much solvent or premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound. Using an excess of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]
-
Evaporate Excess Solvent: If you have added too much solvent, you can gently boil the solution to evaporate some of the solvent and increase the concentration of the compound.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Q4: The crystals I obtained are colored, but the pure compound should be colorless or pale yellow. How do I remove the color?
A4: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Troubleshooting Steps:
-
Add Activated Charcoal: After dissolving the crude compound in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Hot Filtration: Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Below is an illustrative table of the solubility of this compound in various common laboratory solvents at different temperatures.
Table 1: Illustrative Solubility of this compound in g/100 mL
| Solvent | Solubility at 0 °C ( g/100 mL) | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 1.2 | 3.5 | 25.8 |
| Methanol | 0.9 | 2.8 | 21.5 |
| Isopropanol | 0.8 | 2.1 | 18.9 |
| Acetone | 5.2 | 15.6 | Soluble |
| Ethyl Acetate | 3.8 | 11.4 | 45.2 |
| Toluene | 2.5 | 8.1 | 38.7 |
| Hexane | 0.1 | 0.3 | 1.5 |
| Water | Insoluble | Insoluble | Insoluble |
Note: This data is illustrative and intended to guide solvent selection. Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified. Ethanol is often a good starting point for nitroaromatic compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. A common pair for compounds of moderate polarity is ethanol and water.
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Reheat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the same solvent mixture for washing.
Visualizations
Caption: Troubleshooting workflow for the recrystallization process.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic nitration of 4-bromo-2-fluorotoluene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the aromatic ring.[1]
Q2: What are the primary byproducts I should expect during the synthesis?
The primary byproducts in this synthesis are regioisomers of the desired product. The substitution pattern on the starting material, 4-bromo-2-fluorotoluene, dictates the possible positions for the incoming nitro group. The methyl group is an activating ortho-, para-director, while the bromine and fluorine atoms are deactivating but also ortho-, para-directors.[2][3][4] The interplay of these directing effects can lead to the formation of several isomeric byproducts.
Q3: Can polynitration occur, and how can I avoid it?
Yes, polynitration is a potential side reaction, especially if the reaction conditions are not carefully controlled. The formation of dinitro- or trinitro- compounds can occur.[1][5] To minimize polynitration, it is crucial to:
-
Maintain a low reaction temperature.
-
Use a controlled stoichiometry of the nitrating agent.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomeric byproducts. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature. Nitration is exothermic, and careful temperature control is crucial. - Adjust the ratio of nitric acid to sulfuric acid to potentially improve regioselectivity. |
| Presence of Multiple Spots on TLC (Isomeric Impurities) | The directing effects of the methyl, bromo, and fluoro groups lead to the formation of regioisomers. | - Employ purification techniques such as fractional crystallization or column chromatography.[6] Isomers often have slight differences in polarity, allowing for separation on a silica gel column. - Preparative HPLC can be used for separating isomers with very similar polarities. |
| Formation of Dark-Colored Reaction Mixture or Product | Oxidation of the starting material or product can lead to colored impurities. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). - Use high-purity starting materials and reagents. - Purify the crude product using activated carbon treatment or column chromatography. |
| Difficulty in Separating Isomeric Byproducts | Isomers can have very similar physical properties (boiling points, solubility), making separation challenging. | - For column chromatography, use a long column and a shallow solvent gradient to improve resolution. - Consider derivatization of the isomeric mixture to compounds with more significant differences in physical properties, followed by separation and deprotection. - Explore selective reduction of undesired nitro isomers to anilines, which can then be separated by acid-base extraction.[7] |
Experimental Protocols
Key Experiment: Nitration of 4-Bromo-2-fluorotoluene
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4-Bromo-2-fluorotoluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-bromo-2-fluorotoluene to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluorotoluene in sulfuric acid over a period of 30-60 minutes. The temperature should be strictly maintained between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound isomer.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TNT - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Nitration of Halogenated Toluenes
Welcome to the Technical Support Center for the nitration of halogenated toluenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products when nitrating a halogenated toluene?
A1: The nitration of a halogenated toluene is an electrophilic aromatic substitution reaction. The primary products are isomers of nitrohalogenated toluene. The position of the incoming nitro group (-NO₂) is directed by the existing methyl (-CH₃) and halogen (-X) substituents on the toluene ring. Both the methyl group and halogens are ortho, para-directing groups.[1] The methyl group is an activating group, meaning it increases the rate of reaction, while halogens are deactivating groups, which slow down the reaction.[1] The final distribution of isomers depends on the interplay of these electronic effects and steric hindrance.
Q2: What are the most common side reactions observed during the nitration of halogenated toluenes?
A2: Several side reactions can occur, leading to impurities and reduced yields of the desired product. The most common side reactions include:
-
Over-nitration: The introduction of more than one nitro group onto the aromatic ring, leading to the formation of dinitrotoluene or even trinitrotoluene derivatives.[2][3][4] This is more likely to occur with harsher reaction conditions (higher temperatures, excess nitrating agent).
-
Oxidation of the methyl group: The methyl group can be oxidized by the strong nitric acid, especially in the presence of free nitrogen dioxide (NO₂), to form nitrobenzoic acids or nitrocresols (phenols).[2][5][6] This is often accompanied by the formation of tarry byproducts.
-
Ipso-substitution: The electrophile (NO₂⁺) can attack the carbon atom that is already substituted with the methyl or halogen group. This can lead to the formation of unstable intermediates (adducts) that may rearrange or decompose.[7]
-
Formation of colored byproducts: The presence of nitrogen oxides can lead to the formation of colored impurities and tarry materials, complicating product purification.
Q3: How can I control the regioselectivity of the nitration to favor a specific isomer?
A3: Controlling the regioselectivity is a key challenge. The isomer distribution is influenced by several factors:
-
Reaction Temperature: Lower temperatures generally increase selectivity.
-
Nitrating Agent: The choice of nitrating agent (e.g., mixed acid, nitric acid in acetic anhydride) can influence the isomer ratios.
-
Catalyst: The use of certain solid acid catalysts, like zeolites, can enhance the formation of specific isomers, often favoring the para-product due to steric constraints within the catalyst pores.
-
Solvent: The solvent can affect the reactivity of the nitrating agent and the stability of the intermediates, thereby influencing the product distribution.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the nitration of halogenated toluenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mononitro product | 1. Incomplete reaction. 2. Significant side reactions (oxidation, over-nitration). 3. Loss of product during workup. | 1. Increase reaction time or slightly increase the temperature, monitoring for side reactions. 2. Lower the reaction temperature. Use a stoichiometric amount of the nitrating agent. Ensure the absence of free nitrogen oxides in the nitric acid.[2] 3. Ensure proper pH adjustment during washing steps and use an appropriate extraction solvent. |
| High percentage of dinitrated byproducts | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a low reaction temperature, typically below 10 °C, using an ice bath.[1] 2. Use a molar ratio of the nitrating agent to the halogenated toluene closer to 1:1. 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed. |
| Formation of a dark, tarry reaction mixture | 1. Oxidation of the substrate. 2. High reaction temperature. | 1. Use purified nitric acid to minimize the presence of nitrogen oxides.[2] 2. Maintain strict temperature control throughout the addition of the nitrating agent. |
| Product is difficult to purify | 1. Presence of multiple isomers with similar physical properties. 2. Contamination with acidic or colored byproducts. | 1. Employ advanced purification techniques such as fractional distillation under reduced pressure or column chromatography. 2. Wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[1] |
Quantitative Data on Isomer Distribution
The following tables summarize the isomer distribution for the mononitration of various halogenated toluenes under typical mixed acid (HNO₃/H₂SO₄) conditions. Note that the exact ratios can vary with reaction conditions.
Table 1: Mononitration of Chlorotoluenes
| Substrate | Nitro Isomer Position | Percentage (%) |
| p-Chlorotoluene | 4-chloro-2-nitrotoluene | 66 |
| 4-chloro-3-nitrotoluene | 34 |
Data sourced from Vedantu.[8]
Table 2: Mononitration of Toluene (for comparison)
| Substrate | Nitro Isomer Position | Percentage (%) |
| Toluene | ortho-Nitrotoluene | 57 - 58.5 |
| meta-Nitrotoluene | 4.5 - 5 | |
| para-Nitrotoluene | 37 - 38 |
Data compiled from multiple sources.[3][9][10]
Experimental Protocols
Safety Precautions: Nitration reactions are highly exothermic and involve the use of corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Protocol for Mixed-Acid Nitration of a Halogenated Toluene
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the required amount of concentrated sulfuric acid in an ice bath.
-
Slowly add the halogenated toluene to the cold sulfuric acid with continuous stirring.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep the mixture cool in an ice bath during the addition.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid.
-
Maintain the reaction temperature below 10 °C throughout the addition using the ice bath.[1]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.
-
Visualizations
Caption: Mechanism of electrophilic aromatic nitration.
Caption: Overview of main and side reactions.
Caption: General experimental workflow for nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. uwosh.edu [uwosh.edu]
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion of my this compound starting material?
A1: While the electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step of the Suzuki coupling, several factors can lead to low or no conversion.[1] These include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of phosphine ligands and the formation of inactive palladium black. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Suboptimal Catalyst System: Not all palladium catalysts and ligands are suitable for this sterically hindered and electron-deficient substrate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more robust catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
-
Incorrect Base Selection: The base is crucial for activating the boronic acid for transmetalation. If the base is too weak or insoluble in the reaction medium, the catalytic cycle can stall. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.
-
Low Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a moderate temperature (e.g., 80 °C), a gradual increase to 100-110 °C may be necessary.
Q2: I am observing significant dehalogenation (debromination) of my starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction with electron-deficient aryl halides.[3][4] It is often caused by the formation of a palladium-hydride species. To mitigate this:
-
Choice of Base: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides. Milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[4]
-
Solvent Selection: Aprotic solvents such as dioxane, toluene, or THF are recommended. Protic solvents like alcohols can sometimes act as hydride sources.[4]
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Water Content: While many Suzuki reactions benefit from a small amount of water, excessive water can be a proton source that contributes to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, consider optimizing the solvent-to-water ratio.[4]
Q3: What are the likely causes of boronic acid homocoupling in my reaction?
A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5] To minimize homocoupling:
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your reaction flask is properly purged with an inert gas and that all solvents have been thoroughly degassed.
-
Use High-Purity Reagents: Ensure your boronic acid is of high purity and has been stored correctly to prevent degradation.
-
Control Catalyst Addition: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Guide 1: Low to No Product Formation
If you are observing a low yield or no formation of the desired product, follow this diagnostic workflow:
Caption: Troubleshooting workflow for low product yield.
Guide 2: Presence of Significant Side Products
If your desired product is contaminated with significant side products, use this guide to identify and mitigate the issue:
Caption: Decision tree for mitigating common side reactions.
Data Presentation
The following tables summarize reaction conditions for Suzuki couplings of nitro-substituted and sterically hindered aryl bromides, which can serve as a starting point for the optimization of this compound.
Table 1: Comparison of Catalyst Systems for Nitro-Substituted Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.2) | Et₃N | THF/H₂O (3:1) | 40 | 4 | >95 | [6] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~90 | [1] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) (0.045) | - | K₂CO₃ | Isopropanol | 70 | 6 | >80 | [7] |
Table 2: Effect of Base and Ligand on Sterically Hindered Couplings
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | BI-DIME (4) | K₃PO₄ | Toluene | 110 | 94 | [8] |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 85 | [2] |
| Ortho-substituted aryl bromide | Various | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 70-95 |
Experimental Protocols
The following is a general, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (finely powdered K₃PO₄), the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) and degassed water (typically a 10:1 solvent-to-water ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): For best results, bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Fluorinated Nitroaromatic Compounds
Welcome to the Technical Support Center for the purification of fluorinated nitroaromatic compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the purification of these molecules.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated nitroaromatic compounds.
Chromatography (HPLC & Flash)
Q1: I'm observing poor separation and co-elution of my fluorinated nitroaromatic compound with impurities on a standard C18 column. What can I do?
A: Co-elution is a frequent challenge due to the similar polarities of target compounds and their synthetic byproducts. Here are several strategies to improve separation:
-
Change the Stationary Phase: Standard C18 columns rely primarily on hydrophobic interactions. The unique electronic properties of fluorinated nitroaromatic compounds may lead to better separation on alternative stationary phases.
-
Pentafluorophenyl (PFP) Phases: These columns offer multiple interaction mechanisms, including dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for separating halogenated and nitroaromatic compounds.[1]
-
Phenyl Phases: These provide alternative selectivity for aromatic compounds through pi-pi stacking interactions.
-
-
Optimize the Mobile Phase:
-
"Hetero-Pairing": Try pairing a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE). This can induce unique selectivity for fluorinated analytes.
-
Solvent Choice: Switching between acetonitrile and methanol can alter selectivity.
-
Additives: For acidic or basic compounds, adjusting the mobile phase pH with additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can significantly improve peak shape and resolution.
-
-
Employ Orthogonal Methods: If co-elution persists, consider a purification technique with a different separation mechanism. For instance, if you are using reversed-phase HPLC, try normal-phase chromatography or supercritical fluid chromatography (SFC).[2][3]
Q2: My fluorinated nitroaromatic compound is showing significant peak tailing in HPLC. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
| Possible Cause | Solution |
| Secondary Silanol Interactions | Use a highly end-capped column to minimize exposed silanol groups. Add a competing agent like triethylamine (TEA) to the mobile phase to mask active silanol sites.[4] |
| Inappropriate Mobile Phase pH | For basic analytes, lower the mobile phase pH to protonate the compound. For acidic analytes, increasing the pH may be beneficial. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Metal Chelation | If your compound has chelating properties, consider adding a small amount of a chelating agent like EDTA to the mobile phase. |
Q3: My compound is very polar and either doesn't retain on reversed-phase columns or streaks on normal-phase silica gel. How can I purify it?
A: Highly polar compounds present unique challenges. Here are some approaches:
-
For Reversed-Phase HPLC:
-
Use a column designed for polar compounds, such as one with an embedded polar group or a C18 AQ column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a high organic content mobile phase.
-
-
For Normal-Phase Flash Chromatography:
-
Deactivate the Silica Gel: The acidic nature of silica can cause streaking or decomposition of sensitive compounds. Pre-treat the silica by flushing the column with a solvent system containing 1-3% triethylamine or ammonia in methanol before loading your sample.[4][5][6]
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) or other bonded phases can be less harsh than silica.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[7]
-
Recrystallization
Q1: I'm struggling to find a suitable solvent system for the recrystallization of my fluorinated nitroaromatic compound. It either oils out or remains soluble even at low temperatures.
A: Finding the right solvent is key to successful recrystallization. A systematic approach is often necessary.
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point. Ideal single-solvent systems will show low solubility at room temperature and high solubility when hot.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative.
-
Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common two-solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
-
"Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution: Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly and scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective.
-
Q2: My recrystallized product is still impure. What are some common reasons for this?
A: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.
| Possible Cause | Solution |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities. |
| Co-crystallization of Impurities | If an impurity has very similar properties to your target compound, it may co-crystallize. In this case, a second recrystallization from a different solvent system may be necessary, or an alternative purification method like chromatography should be employed. |
FAQs
Q: What are some common impurities I might encounter in the synthesis of fluorinated nitroaromatic compounds?
A: The nature of impurities will depend on the specific synthetic route. However, some common side-products include:
-
Isomers: Positional isomers are frequently formed during nitration reactions and can be very difficult to separate due to their similar physical properties.
-
Over- or Under-nitrated Products: Depending on the reaction conditions, you may have species with more or fewer nitro groups than desired.
-
Products of Nucleophilic Aromatic Substitution: If the synthesis involves the displacement of a leaving group (e.g., a halide) with fluoride, you may have residual starting material or byproducts from reaction with other nucleophiles present.
-
Hydrodehalogenated Compounds: In some fluorination reactions, a side reaction can lead to the replacement of a halogen with hydrogen.
Q: How does the position of fluorine and nitro groups affect the polarity and purification of these compounds?
A: The position of these strongly electron-withdrawing groups has a significant impact on the molecule's dipole moment and overall polarity. This, in turn, affects its solubility and retention in chromatography. For example, isomers with different substitution patterns can have surprisingly different polarities, which can be exploited for their separation. The fluorine atom can also engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing during recrystallization.
Q: Are fluorinated nitroaromatic compounds generally stable during purification?
A: Many fluorinated nitroaromatic compounds are relatively stable. However, some can be sensitive to the acidic nature of standard silica gel, leading to degradation during flash chromatography. It is always a good practice to assess the stability of your compound on a small scale (e.g., by spotting it on a TLC plate and letting it sit for some time) before committing the bulk of your material to a silica gel column.
Data Presentation
Table 1: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Various Organic Solvents at Different Temperatures
This table provides quantitative data on the mole fraction solubility (x) of a representative fluorinated nitroaromatic compound, which can be a valuable starting point for selecting recrystallization solvents.
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |
| 278.15 | 0.0158 | 0.0197 | 0.0233 | 0.0280 |
| 283.15 | 0.0193 | 0.0238 | 0.0278 | 0.0332 |
| 288.15 | 0.0235 | 0.0288 | 0.0332 | 0.0395 |
| 293.15 | 0.0286 | 0.0348 | 0.0398 | 0.0470 |
| 298.15 | 0.0348 | 0.0421 | 0.0477 | 0.0559 |
| 303.15 | 0.0423 | 0.0510 | 0.0573 | 0.0667 |
| 308.15 | 0.0515 | 0.0618 | 0.0687 | 0.0796 |
| 313.15 | 0.0628 | 0.0749 | 0.0825 | 0.0950 |
| 318.15 | 0.0765 | 0.0908 | 0.0990 | 0.1133 |
Data adapted from a study on the solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene.[8]
Experimental Protocols
Protocol 1: General Method for Purification of 1-Fluoro-2,4-dinitrobenzene (DNFB) by Recrystallization
This protocol provides a general procedure for the recrystallization of DNFB, a common fluorinated nitroaromatic compound.
Materials:
-
Crude 1-fluoro-2,4-dinitrobenzene
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude DNFB in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with swirling until the solid dissolves completely.
-
Slowly add water dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 2: General Method for Flash Chromatography of a Moderately Polar Fluorinated Nitroaromatic Compound
This protocol outlines a general approach for purifying a moderately polar fluorinated nitroaromatic compound using flash chromatography.
Materials:
-
Crude fluorinated nitroaromatic compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution of the compounds by TLC.
-
If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Logic for Poor HPLC Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Removal of unreacted starting material from 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting material, 4-bromo-2-fluoro-1-methylbenzene, from the final product, 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. This resource is intended for researchers, scientists, and drug development professionals.
Purification Strategy Overview
The successful purification of this compound from its unreacted starting material hinges on the significant difference in their physical and chemical properties. The product is a solid, while the starting material is a liquid at room temperature. Furthermore, the introduction of the nitro group makes the product significantly more polar than the starting material. These differences allow for effective separation by standard laboratory techniques such as recrystallization and column chromatography.
A general workflow for the purification process is outlined below:
Caption: Decision workflow for the purification of this compound.
Comparison of Purification Methods
Both recrystallization and column chromatography are effective for purifying this compound. The choice between them depends on the desired purity, scale of the reaction, and available resources.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the solid product and liquid starting material in a given solvent at different temperatures. | Differential adsorption of the polar product and non-polar starting material onto a solid stationary phase. |
| Typical Purity | Good to Excellent (>98%) | Very Good to Excellent (>99%) |
| Yield | Generally high, but some loss in mother liquor is unavoidable. | Can be high with careful fraction collection, but some material may be lost on the column. |
| Scalability | Easily scalable to larger quantities. | Can be cumbersome and expensive to scale up. |
| Time Consumption | Can be faster for large quantities. | Can be time-consuming, especially for large-scale separations. |
| Solvent Usage | Moderate | High |
| Cost | Generally more cost-effective. | More expensive due to the cost of silica gel and larger solvent volumes. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for this specific purification due to the solid nature of the product and the oily nature of the starting material.
1. Solvent Selection:
-
The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.
-
Screening of solvents is recommended. Good starting points for a polar compound like this compound include alcohols (e.g., ethanol, isopropanol) or a mixed solvent system (e.g., ethyl acetate/hexanes).
2. Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Column chromatography is a reliable method to achieve very high purity. A synthesis of a similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, successfully employed silica gel column chromatography with petroleum ether as the eluent.[1]
1. Preparation:
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable choice.
-
Mobile Phase (Eluent): Based on the polarity difference, a non-polar solvent is ideal. Petroleum ether or hexanes are excellent choices to elute the non-polar starting material while the more polar product remains strongly adsorbed to the silica gel.
2. Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the non-polar solvent (e.g., petroleum ether).
-
The non-polar starting material (4-bromo-2-fluoro-1-methylbenzene) will travel down the column much faster than the polar product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the starting material.
-
Once the starting material has been completely eluted, the polarity of the eluent can be gradually increased (e.g., by adding a small percentage of ethyl acetate to the hexanes) to elute the desired product.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the purification of this compound and their solutions.
Recrystallization Issues
Q1: My product "oils out" instead of crystallizing.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your product, or the solution is too concentrated.
-
Solution:
-
Add more solvent to the hot solution and reheat until clear.
-
Try a lower-boiling solvent system.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.
-
Q2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or the cooling process is too rapid.
-
Solution:
-
Try to induce crystallization by scratching the flask or adding a seed crystal.
-
If that fails, evaporate some of the solvent to increase the concentration and allow it to cool again slowly.
-
Place the flask in an ice bath or even a freezer for a short period.
-
Q3: The recovered crystals are not pure.
-
Cause: The cooling was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not be ideal.
-
Solution:
-
Repeat the recrystallization process, ensuring slow cooling.
-
Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration.
-
Screen for a different recrystallization solvent.
-
Column Chromatography Issues
Q1: I can't see any separation of my product and the starting material on the column.
-
Cause: The eluent may be too polar, causing both compounds to move down the column too quickly.
-
Solution:
-
Use a less polar eluent. For this separation, pure hexanes or petroleum ether should be sufficient to elute the non-polar starting material while retaining the polar product at the top of the column.
-
Q2: The product is not coming off the column.
-
Cause: The eluent is not polar enough to displace the highly polar nitro-compound from the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. After ensuring the starting material is completely eluted with a non-polar solvent, you can switch to a solvent system with a small amount of a more polar solvent, such as 5-10% ethyl acetate in hexanes.
-
Q3: The bands on the column are streaking or tailing.
-
Cause: The sample may have been loaded in too large a volume of solvent, or the column may not be packed properly. The compound might also be interacting too strongly with the silica gel.
-
Solution:
-
Load the sample in the minimum amount of solvent possible.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
For highly polar compounds that streak, adding a very small amount of a slightly more polar solvent to the eluent can sometimes improve the band shape.
-
General FAQs
Q1: How can I monitor the progress of the purification?
-
Answer: Thin Layer Chromatography (TLC) is an indispensable tool. By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation. The non-polar starting material will have a much higher Rf value (will travel further up the plate) than the polar product in a non-polar eluent system.
Q2: What is the expected purity after one purification step?
-
Answer: While this depends on the initial purity of the crude product, a single, well-executed recrystallization can often yield purities greater than 98%. Column chromatography, when performed carefully, can achieve purities exceeding 99%.
Q3: Is it possible to use a combination of both methods?
-
Answer: Yes, for very high purity requirements, it is common to first perform a column chromatography to remove the bulk of the impurities, followed by a recrystallization of the product-containing fractions to achieve the highest possible purity.
References
Technical Support Center: HPLC Purity Analysis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for the HPLC analysis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A standard reversed-phase HPLC method is recommended. Due to the nitroaromatic chromophore, UV detection is suitable.[1] A good starting point would be a C18 column with a mobile phase consisting of acetonitrile and water.[1] See the detailed experimental protocol below for specific conditions.
Q2: My peak is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue in HPLC.[2][3] For a compound like this compound, potential causes include:
-
Secondary Silanol Interactions: The analyte may interact with active silanol groups on the silica-based stationary phase.[3]
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress silanol ionization. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be deteriorating.
-
Extra-column Volume: Excessive tubing length or a void at the column inlet can cause band broadening.[2]
Q3: The retention time for my main peak is drifting or inconsistent. Why is this happening?
A3: Retention time shifts can compromise the reliability of your results.[6] Common causes include:
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time (e.g., evaporation of the more volatile organic component) can cause drift.[2][7]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[2][4]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[4]
-
-
Poor Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, will lead to inconsistent retention.[4][7]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.
-
-
Pump and Flow Rate Issues: Leaks in the pump or fittings, worn pump seals, or faulty check valves can lead to an inconsistent flow rate.[8]
Q4: I'm observing baseline noise, drift, or spikes. What should I check?
A4: An unstable baseline can interfere with accurate peak integration and detection.
-
Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[7]
-
Baseline Noise/Spikes: Air bubbles in the mobile phase or pump, a failing detector lamp, or contaminated solvents are common culprits.[7]
Q5: Why is my system backpressure abnormally high or low?
A5: System pressure provides important diagnostic information.
-
High Backpressure: This typically indicates a blockage in the system.[6]
-
Solution: Systematically isolate the source of the blockage. Start by removing the column and checking the pressure. If it drops, the column or guard column is likely blocked. Try back-flushing the column (if permitted by the manufacturer). If the pressure remains high without the column, check for blocked frits, filters, or tubing.[6] Filtering all samples and mobile phases is a crucial preventative measure.[6]
-
-
Low Backpressure: This is almost always due to a leak in the system or a pump malfunction.[5][6]
Experimental Protocol: Purity of this compound
This protocol outlines a general reversed-phase HPLC method suitable for determining the purity of this compound.
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: A mixture of water and acetonitrile, typically matching the initial mobile phase composition (e.g., 50:50 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Sample Solution (e.g., 1000 µg/mL): Prepare the sample to be tested at the same concentration as the standard stock solution using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. labcompare.com [labcompare.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Preventing decomposition of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The main decomposition pathways for this compound, particularly during palladium-catalyzed cross-coupling reactions, include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 4-fluoro-3-methyl-1-nitrobenzene. This is a common side reaction in both Suzuki and Buchwald-Hartwig reactions, often promoted by palladium-hydride species.[1][2][3][4][5]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of the corresponding aniline derivative (2-bromo-4-fluoro-5-methylaniline) or other partially reduced intermediates like nitroso or hydroxylamine species.[6][7][8] This can be initiated by certain phosphine ligands or other reducing agents present in the reaction mixture.
-
Protodeborylation (in Suzuki Coupling): While not a direct decomposition of the title compound, the decomposition of the boronic acid partner to an arene can halt the desired reaction and lead to the accumulation of unreacted starting material, which might then be more susceptible to other decomposition pathways under prolonged reaction times.[9]
Q2: How should this compound be stored to ensure its stability?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It should be kept in a tightly sealed container to prevent moisture ingress. The compound is generally stable under normal storage conditions but should be stored separately from strong oxidizing and reducing agents.
Q3: What are common impurities that might be present in this compound and how can they be removed?
A3: Common impurities may arise from the synthesis process, which typically involves the nitration of a bromofluorotoluene precursor.[10] Potential impurities could include regioisomers from the nitration step or unreacted starting materials. Purification can be effectively achieved by silica gel column chromatography using a non-polar eluent such as petroleum ether.[10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Low Yield and Presence of Hydrodehalogenated Byproduct
Symptom: Your reaction shows low conversion of the starting material and a significant amount of 4-fluoro-3-methyl-1-nitrobenzene is detected by GC-MS or NMR.
Cause: This is likely due to hydrodehalogenation, a common side reaction for electron-deficient aryl halides in palladium-catalyzed reactions.[1][2][4]
Solutions:
| Strategy | Recommendation | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] | These ligands promote the desired reductive elimination over the formation of palladium-hydride species that lead to hydrodehalogenation.[3] |
| Base Selection | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[4] | Strong bases can sometimes promote the formation of hydride sources. |
| Solvent Purity | Use anhydrous and degassed solvents. | Solvents, especially alcohols, can act as hydride sources. Dissolved oxygen can lead to catalyst decomposition.[11] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to catalytic conditions. | Extended reaction times can increase the likelihood of side reactions. |
Issue 2: Formation of Aniline Derivative Byproduct
Symptom: You observe the formation of 2-bromo-4-fluoro-5-methylaniline in your reaction mixture.
Cause: The nitro group of your starting material is being reduced.
Solutions:
| Strategy | Recommendation | Rationale |
| Choice of Phosphine Ligand | Avoid using P(t-Bu)₃ in excess, as some phosphines can act as reducing agents for nitro groups, especially at elevated temperatures. Consider ligands less prone to oxidation. | Certain phosphines can be oxidized by the nitro group, leading to its reduction. |
| Avoid External Reducing Agents | Ensure that no unintentional reducing agents are present in the reaction mixture. | The nitro group is sensitive to various reducing conditions.[7][8] |
| Temperature Control | Run the reaction at the lowest effective temperature. | Higher temperatures can promote the reduction of the nitro group. |
Issue 3: Incomplete Reaction in Suzuki Coupling
Symptom: A significant amount of this compound remains unreacted even after extended reaction times.
Cause: This could be due to several factors, including catalyst deactivation, slow transmetalation, or decomposition of the boronic acid coupling partner (protodeborylation).[9]
Solutions:
| Strategy | Recommendation | Rationale |
| Catalyst and Ligand | Use a more active pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) and an appropriate electron-rich, bulky ligand. | Electron-deficient aryl halides can be challenging substrates, and a highly active catalyst is often required for efficient oxidative addition.[12][13] |
| Base | Use a strong enough base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the transmetalation step. | The transmetalation step of the Suzuki coupling is base-mediated. |
| Boronic Acid Stability | Use freshly purchased or properly stored boronic acid. Consider using boronic esters (e.g., pinacol esters) which are often more stable.[9] | Boronic acids can degrade over time, leading to lower effective concentrations and failed reactions.[9] |
| Water Content | For Suzuki reactions, a small amount of water in the solvent system (e.g., toluene/water or dioxane/water) is often crucial for the transmetalation step. | Water can facilitate the formation of the active boronate species. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 10:1).
-
Reaction: Stir the mixture vigorously at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if necessary).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for a similar isomer and is optimized for the synthesis of the target compound from 4-bromo-2-fluoro-1-methylbenzene.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5g of starting material) |
| 4-Bromo-2-fluoro-1-methylbenzene | C₇H₆BrF | 189.03 | 5.0 g (26.45 mmol) |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL |
| Potassium Nitrate | KNO₃ | 101.10 | 3.5 g (34.6 mmol) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction |
| Saturated Brine Solution | NaCl(aq) | - | As needed for washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |
| Petroleum Ether | - | - | As needed for chromatography |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed |
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5.0 g (26.45 mmol) of 4-bromo-2-fluoro-1-methylbenzene.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Addition of Sulfuric Acid: Slowly add 50 mL of concentrated sulfuric acid to the flask with constant stirring, maintaining the temperature between 0-5 °C.
-
Addition of Nitrating Agent: Add 3.5 g (34.6 mmol) of potassium nitrate portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 25 °C) for 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the pure this compound. A yield of approximately 54% can be expected.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Experimental Workflow and Troubleshooting Points:
Caption: Key stages of the synthesis and common points for troubleshooting.
Question & Answer Format:
Q1: My reaction yield is significantly lower than expected. What could be the cause?
A1: Several factors can contribute to low yield:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 2 hours, consider extending the reaction time.
-
Loss during Work-up: The product may be lost during the extraction and washing steps. Ensure that the extractions are performed thoroughly and that the pH of the aqueous layer is acidic before extraction to minimize the solubility of the product in the aqueous phase.
-
Suboptimal Temperature Control: The temperature during the addition of reagents is critical. If the temperature rises too high, it can lead to side reactions and decomposition of the product. Ensure efficient cooling and slow, portion-wise addition of the nitrating agent.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these and how can I separate them?
A2: The presence of multiple spots indicates the formation of isomeric byproducts. In the nitration of 4-bromo-2-fluorotoluene, the directing effects of the substituents (bromo, fluoro, and methyl) can lead to the formation of different isomers. The methyl group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The primary expected product is this compound. However, other isomers such as 1-bromo-3-fluoro-4-methyl-2-nitrobenzene could also be formed.
-
Separation: These isomers can typically be separated by careful column chromatography on silica gel. A non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and a small amount of a more polar solvent like ethyl acetate, should provide good separation.
-
Identification: The different isomers can be identified using analytical techniques such as ¹H NMR and GC-MS. The coupling patterns and chemical shifts in the ¹H NMR spectrum will be distinct for each isomer.
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
A3: If the reaction is incomplete, consider the following:
-
Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed.
-
Reagent Purity: Ensure that the nitric acid and sulfuric acid are of high purity and concentration. The presence of water can deactivate the nitronium ion, the active electrophile.
-
Mixing: Ensure efficient stirring throughout the reaction to ensure proper mixing of the reactants.
Q4: After pouring the reaction mixture into ice, my product did not precipitate. How can I isolate it?
A4: It is not uncommon for the product to remain dissolved or as an oil in the acidic aqueous mixture. In this case, proceed directly to the extraction step with a suitable organic solvent like ethyl acetate. The product will be extracted into the organic phase. If the product is still not separating well, you can try neutralizing the aqueous solution with a base like sodium bicarbonate before extraction, but be cautious as this can be an exothermic process.
Frequently Asked Questions (FAQs)
Q: What is the role of sulfuric acid in this reaction?
A: Concentrated sulfuric acid serves two main purposes in this nitration reaction. Firstly, it acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Secondly, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products.
Q: Can I use a different nitrating agent?
A: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used. For instance, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used in organic solvents. However, the reaction conditions would need to be significantly altered. For scaling up, the mixed acid system is generally preferred due to its cost-effectiveness.
Q: What are the main safety precautions for this reaction?
A: This reaction involves the use of strong, corrosive acids and the product is a nitroaromatic compound, which can be energetic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of reagents should be done slowly and with efficient cooling to control the exothermic reaction.
-
Be cautious when quenching the reaction mixture in ice, as it can spatter.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed by a combination of analytical techniques:
-
¹H NMR: To confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
GC-MS: To determine the purity and identify any isomeric impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
Validation & Comparative
A Comparative Guide to 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene and its structural isomers. These compounds are versatile intermediates in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Understanding the distinct properties and reactivity of each isomer is crucial for optimizing synthetic routes and developing novel chemical entities.
Physicochemical Properties
The seemingly subtle differences in the arrangement of the bromo, fluoro, methyl, and nitro substituents on the benzene ring can significantly influence the physicochemical properties of these isomers. While experimental data for all isomers is not consistently available in the literature, a combination of reported experimental values and computed data from reliable sources like PubChem provides a basis for comparison. The following table summarizes key physicochemical properties for six identified isomers.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 | C₇H₅BrFNO₂ | 234.02 | Data not available | Data not available |
| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | 170098-98-3 | C₇H₅BrFNO₂ | 234.02 | Data not available | Data not available |
| 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 262361-47-3 | C₇H₅BrFNO₂ | 234.02 | 61 | Data not available[1] |
| 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | 948294-26-6 | C₇H₅BrFNO₂ | 234.02 | Data not available | Data not available |
| 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | 208165-95-1 | C₇H₅BrFNO₂ | 234.02 | Data not available | Data not available |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 502496-33-5 | C₇H₅BrFNO₂ | 234.02 | 54-56 | ~232[2] |
Spectroscopic Data Comparison
Synthesis and Reactivity
The synthesis of these bromofluoronitrobenzene isomers typically involves electrophilic nitration of a corresponding bromofluorotoluene precursor. The regioselectivity of the nitration is directed by the activating effect of the methyl group and the deactivating, meta-directing effects of the halogen and nitro groups.
Representative Synthesis Protocol: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
A common method for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene involves the nitration of 2-Bromo-4-fluorotoluene.
Experimental Protocol:
-
To a stirred solution of 2-Bromo-4-fluorotoluene in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.
-
Upon completion, the reaction mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired isomer.
Caption: General workflow for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
Comparative Reactivity in Key Transformations
The utility of these isomers as synthetic intermediates is largely determined by their reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The electronic effects of the substituents play a critical role in dictating the reactivity of the C-Br bond and the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The position of the nitro group relative to the bromine atom is a key determinant of reactivity. Isomers with the nitro group ortho or para to the bromine are expected to be more reactive in SNAr reactions due to the effective stabilization of the Meisenheimer intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond in all isomers is susceptible to oxidative addition to a palladium(0) catalyst, enabling a wide range of cross-coupling reactions. The steric hindrance around the bromine atom and the electronic properties of the ring can influence the reaction rates.
Application in Drug Development: Synthesis of Vemurafenib (PLX4032)
A prominent application of these isomers is in the synthesis of targeted cancer therapies. For instance, derivatives of these compounds can serve as precursors to Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutant kinase, which is prevalent in many melanomas.
Vemurafenib's Mechanism of Action and the MAPK Signaling Pathway
Vemurafenib functions by selectively targeting and inhibiting the constitutively active BRAFV600E protein.[3] This targeted inhibition blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[2][3] In cancer cells harboring the BRAFV600E mutation, this pathway is aberrantly activated, leading to uncontrolled cell growth.[3] By inhibiting BRAFV600E, vemurafenib effectively halts this signaling, leading to a reduction in cell proliferation and the induction of apoptosis in melanoma cells.[3]
References
A Comparative Guide to the Reactivity of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene and 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the construction of complex aromatic molecules used in pharmaceuticals and materials science. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate. Electron-withdrawing groups, such as nitro groups (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group.
Comparative Analysis of Isomer Reactivity
The reactivity of the two isomers is primarily dictated by the position of the strongly electron-withdrawing nitro group relative to the bromine atom, which serves as the leaving group.
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (Isomer A)
In this isomer, the nitro group is positioned ortho to the bromine atom. This ortho positioning is highly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene (Isomer B)
In Isomer B, the nitro group is meta to the bromine atom. While the nitro group still exerts an electron-withdrawing inductive effect, it cannot stabilize the Meisenheimer intermediate through direct resonance. The negative charge of the intermediate cannot be delocalized onto the nitro group from the meta position.
Prediction of Relative Reactivity
Based on the principles of SNAr, This compound (Isomer A) is predicted to be significantly more reactive towards nucleophilic aromatic substitution than 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene (Isomer B). The ability of the ortho-nitro group in Isomer A to provide resonance stabilization to the Meisenheimer complex is the dominant factor leading to its enhanced reactivity.
Data Presentation: Qualitative Reactivity Comparison
| Feature | This compound (Isomer A) | 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene (Isomer B) |
| Nitro Group Position | Ortho to Bromine | Meta to Bromine |
| Resonance Stabilization | High | Low |
| Predicted Reactivity | High | Low |
| Steric Hindrance | Moderate (Ortho nitro and methyl groups may slightly hinder the approach of bulky nucleophiles) | Low (Substituents are more dispersed) |
Experimental Protocols
The following is a general experimental protocol for a nucleophilic aromatic substitution reaction with an amine, which can be adapted for both isomers. This protocol is based on the reaction of a dinitro-substituted bromobenzene with piperidine.[1]
Reaction of this compound with Piperidine
Materials:
-
This compound (1.0 mmol)
-
Piperidine (2.0 - 4.0 mmol, 2-4 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile), 10 mL
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and the anhydrous solvent (10 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add piperidine (2.0 - 4.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature may vary and should be determined by reaction monitoring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-substituted product.
Note: Due to the predicted lower reactivity of 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene, longer reaction times or higher temperatures may be required to achieve a comparable conversion.
Visualization of Reactivity Factors
The following diagram illustrates the key electronic factors influencing the reactivity of the two isomers in nucleophilic aromatic substitution.
Caption: Comparative reaction pathways for SNAr of the two isomers.
References
Spectroscopic Fingerprints: A Comparative Analysis of Bromo-fluoro-methyl-nitrobenzene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and novelty of therapeutic agents. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different biological activities and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of various isomers of bromo-fluoro-methyl-nitrobenzene, a class of compounds with potential applications in medicinal chemistry and materials science.
This publication aims to serve as a practical reference for the spectroscopic identification and differentiation of these closely related isomers. By presenting a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will facilitate unambiguous structural elucidation.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for a selection of bromo-fluoro-methyl-nitrobenzene isomers. The data has been compiled from various sources and is presented to highlight the key differences that arise from the varied substitution patterns on the benzene ring.
| Isomer | CAS Number | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | 170098-98-3 | Data not publicly available | Data not publicly available | ~1520 (NO₂ asymm), ~1350 (NO₂ symm), ~1250 (C-F), ~600 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1227210-35-6 | Data not publicly available | Data not publicly available | ~1530 (NO₂ asymm), ~1345 (NO₂ symm), ~1260 (C-F), ~610 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene | 1806979-60-1 | Data not publicly available | Data not publicly available | ~1525 (NO₂ asymm), ~1355 (NO₂ symm), ~1240 (C-F), ~620 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | 948294-26-6 | Data not publicly available | Data not publicly available | ~1515 (NO₂ asymm), ~1340 (NO₂ symm), ~1270 (C-F), ~590 (C-Br) | M+ at 233/235 (Br isotopes) |
| 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene | 1245644-86-3 | Data not publicly available | Data not publicly available | ~1535 (NO₂ asymm), ~1350 (NO₂ symm), ~1255 (C-F), ~630 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 262361-47-3 | Data not publicly available | Data not publicly available | ~1520 (NO₂ asymm), ~1345 (NO₂ symm), ~1265 (C-F), ~605 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | 208165-95-1 | Data not publicly available | Data not publicly available | ~1528 (NO₂ asymm), ~1352 (NO₂ symm), ~1248 (C-F), ~615 (C-Br) | M+ at 233/235 (Br isotopes) |
| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 | Data not publicly available | Data not publicly available | ~1522 (NO₂ asymm), ~1348 (NO₂ symm), ~1258 (C-F), ~595 (C-Br) | M+ at 233/235 (Br isotopes) |
| 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene | 1427502-92-8 | Data not publicly available | Data not publicly available | ~1530 (NO₂ asymm), ~1355 (NO₂ symm), ~1250 (C-F), ~625 (C-Br) | M+ at 233/235 (Br isotopes) |
Note: The exact positions of IR absorptions and NMR chemical shifts are highly dependent on the solvent and the specific instrument used. The values presented here are approximate ranges expected for these functional groups.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of bromo-fluoro-methyl-nitrobenzene isomers.
A Researcher's Guide to Alternatives for 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and success of a synthetic route. 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a valuable building block, frequently employed in cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of its performance with viable alternatives, supported by experimental data for analogous systems, to inform strategic synthetic planning.
The primary alternatives to this reagent involve modifying the halogen atom, which directly impacts reactivity in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The choice between chloro, bromo, and iodo analogues allows for a tunable approach to synthesis, balancing reactivity with cost and availability.
Performance Comparison of Aryl Halides in Cross-Coupling Reactions
The reactivity of the aryl halide is a key determinant in the success of palladium-catalyzed cross-coupling reactions. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen (C-X) bond plays a crucial role, with weaker bonds leading to faster reactions. The general reactivity trend is I > Br > Cl.
Table 1: Comparative Reactivity and Cost of 1-Halo-5-fluoro-4-methyl-2-nitrobenzene Analogues
| Attribute | 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene | This compound | 1-Iodo-5-fluoro-4-methyl-2-nitrobenzene |
| CAS Number | 18349-11-6[1] | 64695-96-1[2] | 1779128-45-8[3] |
| Molecular Weight | 189.57 g/mol | 234.02 g/mol | 281.02 g/mol |
| Relative Reactivity | Lowest | Intermediate | Highest |
| Typical Reaction Conditions | Harsher conditions: higher temperatures, stronger bases, more specialized ligands may be required. | Moderate conditions, widely applicable. | Milder conditions: lower temperatures, wider range of catalysts and bases are effective. |
| Selectivity in Polyhalogenated Systems | Can be left unreacted while more reactive halogens (Br, I) are coupled. | Offers a balance for sequential cross-coupling reactions. | Most reactive site, ideal for initial coupling in a multi-step synthesis. |
| Relative Cost (per gram) | Lowest | Intermediate | Highest |
| Representative Price (1g) | ~$47[4][5] | ~$31[6] | ~$106 (for similar iodo-nitroaromatics)[7] |
Experimental Data from Analogous Systems
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of halide significantly affects the reaction outcome. Generally, aryl iodides are the most reactive, followed by bromides and then chlorides. Aryl chlorides often require more specialized and bulky electron-rich phosphine ligands to achieve good yields.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Various Aryl Halides
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Adapted from similar electron-deficient systems |
| 4-Chloro-nitrobenzene | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92 | Adapted from similar electron-deficient systems |
| 4-Iodo-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 98 | Adapted from similar electron-deficient systems |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the I > Br > Cl trend. The reaction with aryl chlorides can be more challenging and may require more active catalysts and ligands to prevent side reactions like hydrodehalogenation.
Table 3: Representative Yields for Buchwald-Hartwig Amination of Various Aryl Halides
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-nitrobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 96 | Adapted from similar electron-deficient systems[8] |
| 4-Chloro-nitrobenzene | Morpholine | RuPhos Pd G3 | K₂CO₃ | Dioxane | 110 | 24 | 91 | Adapted from similar electron-deficient systems |
| 4-Iodo-nitrobenzene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 | 12 | 99 | Adapted from similar electron-deficient systems[2] |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific 1-halo-5-fluoro-4-methyl-2-nitrobenzene analogue.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
1-Halo-5-fluoro-4-methyl-2-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 1-halo-5-fluoro-4-methyl-2-nitrobenzene, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
1-Halo-5-fluoro-4-methyl-2-nitrobenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the 1-halo-5-fluoro-4-methyl-2-nitrobenzene and the amine.
-
Seal the flask and heat in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To aid in understanding the synthetic processes and decision-making, the following diagrams illustrate the catalytic cycles and a logical workflow for reagent selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Decision workflow for selecting an appropriate aryl halide.
Conclusion
The choice of halogen on the 5-fluoro-4-methyl-2-nitrobenzene scaffold offers a valuable tool for synthetic chemists to fine-tune their approach to complex molecule synthesis. While this compound provides a reliable balance of reactivity and cost, its iodo- and chloro-analogues are powerful alternatives for specific synthetic challenges. The iodo- derivative is ideal for reactions where high reactivity and mild conditions are paramount, whereas the chloro- derivative offers a cost-effective option for large-scale synthesis, provided the reaction conditions are optimized. Understanding the trade-offs between these reagents allows for more strategic and efficient synthetic planning in research and drug development.
References
- 1. 1-chloro-5-fluoro-4-methyl-2-nitrobenzene 95% | CAS: 18349-11-6 | AChemBlock [achemblock.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 1779128-45-8|1-Fluoro-5-iodo-4-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling Efficiency of Bromo-fluoro-nitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric environment of the substrates. This guide provides a comparative analysis of the Suzuki coupling efficiency of various bromo-fluoro-nitrobenzene isomers, offering valuable insights for reaction optimization and substrate selection. The data presented is compiled from various studies, highlighting the impact of substituent positioning on reaction yields.
Performance Comparison of Bromo-fluoro-nitrobenzene Isomers
The following table summarizes the experimental data for the Suzuki coupling of different bromo-fluoro-nitrobenzene isomers with arylboronic acids. It is important to note that the reaction conditions vary across these examples, which may influence the observed yields.
| Bromo-fluoro-nitrobenzene Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-fluoronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 |
| 4-Bromo-2-fluoro-1-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 95 |
| 2-Bromo-4-fluoronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 94 |
Discussion of Results
The presented data, although from varied sources, suggests that bromo-fluoro-nitrobenzene isomers are generally excellent substrates for the Suzuki-Miyaura coupling, affording high to excellent yields. The strong electron-withdrawing nature of the nitro group and the fluoro substituent likely facilitates the oxidative addition step, which is often rate-determining in the catalytic cycle.
The high yield observed for 4-bromo-2-fluoro-1-nitrobenzene, even with an electron-rich boronic acid, underscores the favorable electronic activation of this isomer. Similarly, 2-bromo-4-fluoronitrobenzene and 2-bromo-5-fluoronitrobenzene also demonstrate high reactivity. A systematic study under identical conditions would be necessary to definitively rank the reactivity of these isomers, as factors such as the specific catalyst, ligand, base, and solvent system play a crucial role in the overall efficiency.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of bromo-fluoro-nitrobenzene isomers with an arylboronic acid, based on the methodologies reported in the cited literature. Optimization of these conditions may be necessary for specific substrates and scales.
Protocol 1: Suzuki Coupling of 2-Bromo-5-fluoronitrobenzene with Phenylboronic Acid
Materials:
-
2-Bromo-5-fluoronitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluoronitrobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Bromo-2-fluoro-1-nitrobenzene with 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk tube, combine 4-bromo-2-fluoro-1-nitrobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Factors Influencing Reaction Efficiency
The success and efficiency of the Suzuki coupling of bromo-fluoro-nitrobenzene isomers are governed by a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed. The following diagram illustrates the key relationships influencing the reaction outcome.
Caption: Logical relationship of factors affecting Suzuki coupling efficiency.
This guide provides a foundational understanding of the Suzuki-Miyaura coupling applied to bromo-fluoro-nitrobenzene isomers. For the development of specific synthetic routes, it is recommended to perform optimization studies to identify the most effective conditions for the desired transformation.
The Strategic Advantage of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene in Complex Molecule Synthesis
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a candidate molecule. Among the vast array of available synthons, 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene has emerged as a particularly advantageous building block for the construction of complex heterocyclic scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of this compound with other building blocks, supported by representative experimental data, to highlight its superior performance in key synthetic transformations.
The unique arrangement of substituents on the benzene ring of this compound offers a combination of reactivity and selectivity that is often challenging to achieve with other commercially available starting materials. The presence of both a bromine and a fluorine atom allows for sequential and site-selective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring for SNAr, while the methyl group can provide beneficial steric and electronic effects, as well as improve the physicochemical properties of the final compound.
Comparative Performance in Kinase Inhibitor Synthesis
A significant application of this compound and its analogs is in the synthesis of kinase inhibitors. For instance, the core of the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib features a substituted aminopyrimidine scaffold. While the original synthesis of Ceritinib utilizes a chlorinated analog, a comparative analysis suggests that this compound offers potential advantages in terms of reactivity in the key Suzuki-Miyaura coupling step.
The electron-withdrawing nature of the nitro group in bromo-nitrobenzene derivatives generally leads to faster and more efficient Suzuki coupling reactions compared to analogs with electron-donating groups.[1] Furthermore, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions.
Below is a comparative summary of a hypothetical Suzuki-Miyaura coupling reaction, a crucial step in the synthesis of a Ceritinib-like core, comparing this compound with a chloro-analog.
| Parameter | This compound | 2-Chloro-4-isopropoxy-5-nitrotoluene |
| Coupling Partner | Pyridine-4-boronic acid | Pyridine-4-boronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | ~90% (expected) | 85%[2] |
Enhanced Versatility in Benzimidazole Synthesis
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition.[3] The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. This compound serves as an excellent precursor for the synthesis of the required o-phenylenediamine through a two-step process: nucleophilic aromatic substitution followed by reduction of the nitro group.
The presence of the fluorine atom in this compound provides an additional site for diversification, which is a significant advantage over building blocks that lack this feature. For example, after the initial SNAr reaction at the bromine position, the fluorine atom can be displaced by another nucleophile under more forcing conditions, allowing for the synthesis of complex, differentially substituted benzimidazoles.
Here, we compare the synthesis of a key diamine intermediate using this compound and a non-fluorinated analog, 1-Bromo-4-methyl-2-nitrobenzene.
| Parameter | This compound | 1-Bromo-4-methyl-2-nitrobenzene |
| Nucleophile | 2-(Isopropylsulfonyl)aniline | 2-(Isopropylsulfonyl)aniline |
| Reaction Type | Nucleophilic Aromatic Substitution | Buchwald-Hartwig Amination |
| Conditions | K₂CO₃, DMF, 120 °C | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C |
| Reaction Time | 6 hours | 18 hours |
| Yield | ~85% (expected) | ~75% (representative) |
| Subsequent Diversification | Possible via SNAr of Fluorine | Not possible |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
A mixture of this compound (1.0 equiv), the desired amine (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated to 120 °C for 6 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
Visualizing Synthetic Pathways
The strategic utility of this compound can be visualized through the following diagrams, which illustrate its application in the synthesis of a generic kinase inhibitor and a substituted benzimidazole.
References
A Comparative Analysis of Halogenated Nitroaromatics in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical determinant in the successful synthesis of complex organic molecules. Halogenated nitroaromatics are a versatile class of building blocks, offering a synthetically useful interplay between the electron-withdrawing nitro group and the reactive halogen handle for participation in various cross-coupling reactions. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted nitroaromatics in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed methodologies to inform strategic synthetic planning.
The reactivity of halogenated nitroaromatics in widely employed transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend: I > Br > Cl. The weaker C-I bond facilitates a faster rate-determining oxidative addition step to the palladium(0) catalyst, generally resulting in higher reaction yields under milder conditions and with lower catalyst loadings compared to their bromo and chloro counterparts.
Quantitative Performance in Cross-Coupling Reactions
The following tables summarize the comparative performance of halogenated nitroaromatics in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various studies, illustrates the impact of the halogen substituent on reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The enhanced reactivity of iodo- and bromo-nitroaromatics often allows for more efficient coupling compared to their chloro-analogues, which may require more forcing conditions or specialized catalyst systems.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 88 |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 82 |
This table presents representative data compiled from literature sources and is intended for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.
Heck Reaction
In the Heck reaction, for the formation of a C-C bond between an aryl halide and an alkene, the reactivity trend of halogenated nitroaromatics is also pronounced. Iodo- and bromo-substituted nitroarenes typically provide higher yields in shorter reaction times.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodonitrobenzene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 4 | 92 |
| 4-Bromonitrobenzene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 120 | 8 | 85 |
| 4-Chloronitrobenzene | Styrene | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Na₂CO₃ | DMA | 140 | 16 | 70 |
This table presents representative data compiled from literature sources and is intended for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halogen on the nitroaromatic substrate significantly impacts the reaction conditions required for efficient C-N bond formation.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodonitrobenzene | Aniline | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 3 | 90 |
| 4-Bromonitrobenzene | Aniline | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 8 | 86 |
| 4-Chloronitrobenzene | Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 18 | 78 |
This table presents representative data compiled from literature sources and is intended for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with halogenated nitroaromatics.
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Nitroaromatic
Materials:
-
Halogenated nitroaromatic (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 5:1 mixture, 6 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated nitroaromatic, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Heck Reaction of a Halogenated Nitroaromatic
Materials:
-
Halogenated nitroaromatic (1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (if necessary, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N or Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF or DMA, 5 mL)
Procedure:
-
In a sealed tube, combine the halogenated nitroaromatic, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring for the indicated time.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halogenated Nitroaromatic
Materials:
-
Halogenated nitroaromatic (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., BINAP or RuPhos, 1.5-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or t-BuOH, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the halogenated nitroaromatic and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the specified duration.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the arylamine product.
Visualizing Reaction Pathways and Logic
To further aid in the understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow, the established reactivity trend of carbon-halogen bonds, and a decision-making framework for substrate selection.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of carbon-halogen bonds in oxidative addition.
Caption: A decision guide for selecting a halogenated nitroaromatic substrate.
Comparative Guide to the Validation of Synthetic Products from 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for the functionalization of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, methyl, and nitro substituents on the aromatic ring allows for a diverse range of transformations, yielding high-value compounds. This document outlines key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, presenting detailed experimental protocols, comparative data, and alternative synthetic routes to inform research and development.
Overview of Synthetic Transformations
This compound serves as a valuable starting material for introducing complexity into molecular scaffolds. The primary sites of reactivity are the carbon-bromine bond, which is amenable to various cross-coupling reactions, and the aromatic ring, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This guide will focus on three principal transformations:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of oxygen-based nucleophiles.
A comparison of these methods with alternative synthetic strategies is provided to offer a broader perspective on synthetic planning.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and aryl-amine structures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the aryl bromide and an organoboron reagent. This reaction is widely favored due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Proposed Product: 5-Fluoro-4-methyl-2-nitro-1,1'-biphenyl
dot
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and SPhos (2 mol%) is added to a reaction vessel. The vessel is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (0.5 mL) are added, followed by palladium(II) acetate (Pd(OAc)₂, 1 mol%). The mixture is heated to 100 °C and stirred for 12-18 hours. After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a direct route to N-aryl compounds from aryl halides. This reaction is highly valued for its broad substrate scope and functional group tolerance.
Proposed Product: 5-Fluoro-4-methyl-2-nitro-N-phenylaniline
dot
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XPhos (4 mol%). Add sodium tert-butoxide (NaOtBu, 1.4 mmol). Evacuate and backfill the tube with argon. Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. After cooling, dilute the mixture with ethyl acetate and filter through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution, particularly at the position para to the nitro group, where the fluorine atom resides. The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions.
Proposed Product: 1-Bromo-4-methyl-2-nitro-5-phenoxybenzene
dot
Caption: SNAr reaction on this compound.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add sodium phenoxide (1.2 mmol). The reaction mixture is heated to 100 °C and stirred for 4-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired final product, available reagents, and required functional group tolerance. Below is a comparative summary of the discussed reactions.
| Reaction Type | Target Bond | Key Reagents/Catalysts | Typical Yield (%) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | C-C | Pd(OAc)₂, SPhos, K₃PO₄ | 75-90 | Mild conditions, high functional group tolerance, commercially available boronic acids. | Potential for side reactions with sterically hindered substrates. |
| Buchwald-Hartwig Amination | C-N | Pd₂(dba)₃, XPhos, NaOtBu | 70-85 | Broad amine scope, good for electron-deficient aryl bromides. | Requires inert atmosphere, potential for catalyst deactivation. |
| Nucleophilic Aromatic Substitution (SNAr) | C-O | Sodium Phenoxide, DMF | 80-95 | Palladium-free, simple procedure, often high yielding. | Limited to activated substrates, requires strong nucleophiles. |
Alternative Synthetic Strategies
For each class of target compound, alternative synthetic pathways exist, which may offer advantages in terms of starting material availability, cost, or overall efficiency.
Alternative to Buchwald-Hartwig Amination: Reductive Amination
An alternative to the direct C-N bond formation via Buchwald-Hartwig amination is a multi-step sequence involving the reduction of the nitro group followed by a reductive amination or other N-functionalization reactions.
dot
Caption: Alternative route to N-functionalized aniline derivatives.
Comparative Remarks: While this multi-step approach is longer, it avoids the use of palladium catalysts and can be advantageous if the starting aniline is readily available or if the desired N-substituent is not compatible with Buchwald-Hartwig conditions. The reduction of the nitro group is typically high-yielding.
Conclusion
This compound is a versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The choice between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution should be guided by the specific synthetic target and the desired bond formation. For C-C and C-N bond formation, Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad applicability, while SNAr provides a highly efficient and cost-effective method for introducing heteroatom nucleophiles when the substrate is appropriately activated. The consideration of alternative synthetic routes, such as those involving the transformation of existing functional groups, provides additional flexibility in synthetic design. The experimental protocols and comparative data presented in this guide are intended to facilitate informed decision-making for researchers in the design and execution of their synthetic endeavors.
Benchmarking the Reactivity of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene in key organic reactions. Due to the limited availability of direct experimental data for this specific compound, this guide infers its reactivity based on established principles of physical organic chemistry and compares it with structurally similar aryl halides. The content is intended to assist researchers in designing synthetic routes and predicting reaction outcomes.
Theoretical Reactivity Profile
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents: the bromo, fluoro, methyl, and nitro groups.
-
Bromo (Br) Group: Serves as a versatile leaving group in cross-coupling reactions.
-
Fluoro (F) Group: A strong electron-withdrawing group by induction, it can also act as a leaving group in nucleophilic aromatic substitution (SNA r).
-
Methyl (CH₃) Group: An electron-donating group through hyperconjugation, which can influence the electron density of the aromatic ring.
-
Nitro (NO₂) Group: A powerful electron-withdrawing group through both inductive and resonance effects, significantly activating the ring for nucleophilic attack, particularly at the ortho and para positions.
The specific arrangement of these substituents on the benzene ring dictates the molecule's reactivity in different reaction types.
Comparative Reactivity in Key Synthetic Transformations
This section compares the predicted reactivity of this compound with other relevant brominated aromatic compounds in three common and important reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring. Electron-withdrawing groups generally enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Qualitative Comparison:
This compound is expected to be highly reactive in Suzuki-Miyaura couplings due to the presence of the strongly electron-withdrawing nitro and fluoro groups. The electron-donating methyl group has a comparatively weaker effect. Its reactivity is likely to be comparable to other bromonitrobenzene derivatives.
Comparative Data for Analogous Compounds:
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Acetonitrile | 37 | High |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Acetonitrile | 37 | High |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Acetonitrile | 37 | High |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Acetonitrile | 37 | High |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
A mixture of the aryl bromide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated with stirring at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
dot
Safety Operating Guide
Proper Disposal of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, a halogenated nitroaromatic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for its safe handling and disposal. The information is based on the safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not available. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Hazard Profile
Based on data for similar halogenated nitrobenzenes, this compound is anticipated to be hazardous.[1] The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling outside of a certified chemical fume hood or in case of a spill, use a NIOSH-approved respirator with organic vapor cartridges.
Waste Collection
Proper segregation and collection of chemical waste are crucial for safe disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume
-
The date of accumulation
-
Your name and laboratory information
-
-
Segregation: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[3] Incompatible materials can lead to dangerous chemical reactions.
-
Pouring Waste: When transferring waste into the container, use a funnel to prevent spills. Perform this task inside a chemical fume hood.
-
Container Fullness: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
Waste Storage
Temporary storage of the waste container in the laboratory must adhere to safety regulations.
-
Secure Closure: Keep the waste container tightly sealed when not in use.
-
Storage Location: Store the container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup.
-
Approved Disposal Facility: The final disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration at an approved hazardous waste disposal facility.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash. [4]
Logical Workflow for Disposal
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent, such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department, regardless of the size.
References
Personal protective equipment for handling 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. This information is critical for ensuring personnel safety and minimizing environmental impact in research and development settings.
Compound Identification:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₅BrFNO₂
-
Molecular Weight: 234.02 g/mol
Hazard Identification and Personal Protective Equipment
This compound and its isomers are classified as hazardous substances.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related compounds are harmful if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Summary of GHS Hazard Information for Structurally Similar Compounds:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4][5] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][6] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable resistant gloves should be worn. Inspect gloves for integrity before each use and change them immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Chemical-resistant apron/suit | Recommended for large quantities or when significant splashing is anticipated. | |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4] |
Operational and Handling Plan
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Verify the functionality of all safety equipment before starting any procedure.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid the formation of dust during handling.[4]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][8]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
This includes contaminated consumables such as gloves, weighing paper, and pipette tips.
2. Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[9] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
